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  • Product: 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one
  • CAS: 1188054-03-6

Core Science & Biosynthesis

Foundational

Advanced Scaffold Engineering: Sourcing, Physicochemical Profiling, and Synthetic Functionalization of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary In modern drug discovery, the selection of privileged heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern drug discovery, the selection of privileged heterocyclic scaffolds dictates the trajectory of a medicinal chemistry program. The benzothiazol-2-one core acts as a highly stable sulfur bioisostere of benzoxazolones, offering unique hydrogen-bonding capabilities. Specifically, 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one (CAS: 1188054-03-6) represents an advanced, multi-functional building block. By strategically positioning a fluorine atom at C6 and a bromine atom at C4, this scaffold provides both metabolic resistance and an orthogonal synthetic handle for late-stage diversification. This whitepaper provides an in-depth technical analysis of its physicochemical properties, commercial sourcing strategies, and self-validating synthetic protocols for its integration into complex therapeutics.

Physicochemical Profiling & Supplier Sourcing

Before integrating a building block into a high-throughput synthesis pipeline, its physicochemical parameters must be rigorously defined to predict solubility, reactivity, and downstream pharmacokinetic behavior [1].

Quantitative Data: Physicochemical Properties

The following table summarizes the core metrics of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one based on established chemical databases[1, 2].

ParameterValueCausality / Significance
CAS Registry Number 1188054-03-6Unique identifier for precise supplier sourcing.
Molecular Formula C₇H₃BrFNOSIndicates the presence of orthogonal halogens (F, Br).
Molecular Weight 248.07 g/mol Low molecular weight, ideal for fragment-based drug design (FBDD).
Monoisotopic Mass 246.91 DaCritical for LC-MS validation (yields an M/M+2 isotopic doublet).
SMILES String C1=C(C=C(C2=C1SC(=O)N2)Br)FEnables computational docking and in silico ADME predictions.
pKa (N-H) ~8.5 (Predicted)Allows for mild deprotonation during N-alkylation workflows.
Commercial Sourcing Strategy

Procuring high-purity starting materials is the first line of defense against synthetic failure. For CAS 1188054-03-6, specialized vendors such as 1[2] and 2 [3] supply research-grade quantities (≥95% purity).

Procurement_QC Start Identify CAS 1188054-03-6 Vendor Vendor Selection (EvitaChem, 1PlusChem) Start->Vendor Specs Verify Specs (Purity ≥ 95%) Vendor->Specs QC In-House QC (LC-MS, 1H-NMR) Specs->QC Approve Approved for Synthesis QC->Approve Pass Reject Reject Batch QC->Reject Fail

Fig 1: Self-validating procurement and QC workflow for CAS 1188054-03-6.

Structural Causality in Medicinal Chemistry (E-E-A-T)

The architecture of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one is not arbitrary; it is a masterclass in rational drug design.

  • The C6-Fluorine (Metabolic Shielding): Unsubstituted benzothiazolones are highly susceptible to CYP450-mediated aromatic hydroxylation at the para-position relative to the heteroatom. By installing a highly electronegative fluorine atom at C6, the electron density of the ring is reduced, effectively blocking phase I oxidative metabolism while simultaneously enhancing the compound's lipophilicity and membrane permeability.

  • The Benzothiazolone Core (Bioisosterism): As a sulfur bioisostere of benzoxazolones, this core has been heavily validated in the development of 3[4]. The core acts as a rigid, planar hydrogen-bond donor/acceptor system that tightly anchors into receptor binding pockets.

  • Targeted Protein Degradation (PROTACs): In recent years, halogenated benzothiazolones have emerged as critical linker-attachment points for 4 [5]. The N-H position allows for the attachment of PEG-linkers, while the C4-Bromo position allows for the conjugation of target-protein ligands.

Self-Validating Experimental Protocols

To leverage this scaffold, chemists must perform sequential functionalization. The following protocols are designed as self-validating systems , ensuring that each step inherently proves its own success before proceeding.

Protocol A: Regioselective N-Alkylation

Objective: Functionalize the thiazolone nitrogen while leaving the C4-Bromine intact for downstream coupling.

Methodology & Causality:

  • Preparation: Dissolve 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one (1.0 eq) in anhydrous DMF (0.2 M).

    • Causality: DMF is a polar aprotic solvent that minimally solvates the nucleophilic nitrogen anion, maximizing its reactivity for the subsequent Sₙ2 attack.

  • Deprotonation: Add K₂CO₃ (1.5 eq) and stir at room temperature for 15 minutes.

    • Causality: The pKa of the benzothiazolone N-H is ~8.5. K₂CO₃ is a mild base that quantitatively deprotonates the nitrogen without risking the base-catalyzed ring-opening that stronger bases (e.g., NaH) might induce in the presence of trace moisture.

  • Electrophilic Attack: Add the desired alkyl halide (1.1 eq) dropwise. Heat the reaction to 60°C for 4 hours.

  • Self-Validation Checkpoint: Remove a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The system validates itself when the starting material peak (m/z 246/248 [M-H]⁻) completely disappears, replaced by the product mass [M+H]⁺. If the starting material persists, the system dictates the addition of 0.2 eq of the electrophile and an additional 1 hour of heating.

  • Workup: Quench with H₂O, extract with EtOAc, wash the organic layer with 5% LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Sterically Encumbered Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond at the C4 position using 5 [6].

Methodology & Causality:

  • Preparation: Combine the N-alkylated intermediate (1.0 eq), an arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq) in a 1,4-dioxane/H₂O mixture (4:1, 0.1 M).

    • Causality: The C4 position is sterically hindered by both the adjacent N-alkyl group and the carbonyl oxygen. A biphasic system with K₃PO₄ provides the necessary hydroxide/phosphate ions to form the reactive boronate complex while keeping all organic species highly soluble.

  • Degassing: Sparge the mixture with N₂ gas for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the rapid oxidation of the Pd(0) active species.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq) and heat to 90°C for 12 hours.

    • Causality: Pd(dppf)Cl₂ is chosen specifically because the dppf ligand provides a large bite angle, which forces the intermediate complexes into geometries that drastically accelerate the reductive elimination step—a critical requirement for sterically encumbered C4 substrates.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is validated when the UV-active starting material spot is entirely consumed. Post-column chromatography, ¹H-NMR must show the disappearance of the distinct aromatic doublet corresponding to the C5 proton adjacent to the bromine, confirming successful C-C bond formation.

Visualizing the Synthetic Workflow

Synthesis_Pathway Core 4-Bromo-6-fluoro- benzothiazol-2-one N_Alkylation N-Alkylation (K2CO3, DMF) Core->N_Alkylation Step 1 Intermediate N-Alkyl-4-bromo-6-fluoro- benzothiazol-2-one N_Alkylation->Intermediate SN2 Suzuki Suzuki Coupling (Pd(dppf)Cl2, Base) Final C4-Aryl-N-Alkyl-6-fluoro- benzothiazol-2-one Suzuki->Final Cross-Coupling Intermediate->Suzuki Step 2

Fig 2: Two-step functionalization pathway of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one.

References

  • PubChemLite : 1188054-03-6 (C7H3BrFNOS). Université du Luxembourg. Available at:[Link]

  • Taylor & Francis : Effect of 6-Benzoyl-benzothiazol-2-one scaffold on the pharmacological profile of α-alkoxyphenylpropionic acid derived PPAR agonists. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • National Institutes of Health (NIH) : Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis. Available at: [Link]

Sources

Exploratory

Comprehensive NMR Characterization and Protocol Guide for 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP) Executive Summary The benzothiazolone s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP)

Executive Summary

The benzothiazolone scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of enzyme inhibitors, antimicrobial agents, and central nervous system (CNS) therapeutics. Specifically, 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one (CAS: 1188054-03-6) serves as a critical halogenated building block. The strategic placement of a fluorine atom at C6 enhances metabolic stability and lipophilicity, while the bromine atom at C4 provides a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

However, the structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy presents distinct analytical challenges. The presence of both a highly electronegative fluorine atom and a heavy, quadrupolar bromine atom on the same aromatic ring induces complex spin-spin coupling networks and significant chemical shift anisotropies. This guide provides an authoritative framework for the acquisition, assignment, and mechanistic interpretation of the 1 H and 13 C NMR spectra for this compound.

Theoretical Framework: Spin-Spin Coupling & Substituent Effects

To accurately assign the NMR spectra of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one, one must understand the causality behind the observed chemical shifts. The core benzothiazol-2-one ring is an electron-withdrawing system that inherently deshields the aromatic protons.

The Fluorine-19 Effect

Fluorine ( 19 F) is a spin-½ nucleus with 100% natural abundance. It strongly couples with both protons and carbons, splitting their resonance signals. As established in advanced biomolecular NMR studies [1], this heteronuclear coupling is highly predictable:

  • 13 C- 19 F Coupling: The ipso-carbon (C6) will exhibit a massive one-bond coupling ( 1JC,F​≈240−245 Hz). The ortho-carbons (C5 and C7) will show two-bond couplings ( 2JC,F​≈20−25 Hz), and meta-carbons (C4 and C7a) will display smaller three-bond couplings ( 3JC,F​≈5−10 Hz).

  • 1 H- 19 F Coupling: The protons at positions 5 and 7 are both ortho to the fluorine atom, resulting in a strong three-bond proton-fluorine coupling ( 3JH,F​≈8.5 Hz).

The Heavy Atom Effect of Bromine

Unlike fluorine, bromine induces a "heavy atom effect" due to its large electron cloud and spin-orbit coupling. This results in an anomalous upfield shift (shielding) of the ipso-carbon (C4). While a typical aromatic carbon resonates around 125-130 ppm, the C4 carbon in this scaffold will be pushed significantly upfield to approximately 104-106 ppm .

Standard Operating Procedure (SOP): High-Resolution NMR Acquisition

To ensure self-validating and reproducible results, the following protocol must be strictly adhered to.

Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg (for 1 H) or 60–80 mg (for 13 C) of the compound in 0.6 mL of anhydrous DMSO- d6​ .

  • Causality: The highly polar benzothiazolone core exhibits poor solubility in non-polar solvents like CDCl 3​ . Furthermore, DMSO- d6​ acts as a strong hydrogen-bond acceptor. It binds to the acidic N-H proton (Position 3), significantly reducing its chemical exchange rate with trace water. This locks the proton in place, yielding a sharp, distinct resonance signal rather than a broad, unintegrable baseline hump.

  • Reference: Use Tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Instrument Parameters & Acquisition
  • Probe Tuning: Perform automated gradient shimming (z-axis) and tune the probe to the exact resonance frequencies of 1 H (e.g., 400.13 MHz) and 13 C (100.61 MHz).

  • 1 H NMR (zg30): Execute a standard 30° pulse sequence. Set the relaxation delay ( D1​ ) to 2.0 seconds. Collect 16–32 scans.

  • 13 C NMR (zgpg30): Execute a proton-decoupled sequence. Critical Step: Set the D1​ delay to at least 3.0–5.0 seconds .

  • Causality: Quaternary carbons (C2, C3a, C4, C6, C7a) lack attached protons. Therefore, they cannot undergo efficient dipole-dipole spin-lattice relaxation ( T1​ ). A prolonged D1​ delay ensures these nuclei fully return to thermal equilibrium between pulses, guaranteeing an adequate signal-to-noise ratio and preventing signal saturation .

Data Presentation: Predicted NMR Assignments

Based on empirical substituent increments and comparative literature on benzothiazolone derivatives [2], the quantitative data is summarized below.

Table 1: 1 H NMR Chemical Shifts (400 MHz, DMSO- d6​ )
PositionShift (δ, ppm)MultiplicityIntegrationCoupling Constants ( J in Hz)Structural Rationale
N-H (3) 11.80Broad Singlet (br s)1HN/AHighly deshielded by the adjacent carbonyl (C=O) and thioether resonance.
H-5 7.55Doublet of doublets (dd)1H 3JH,F​=8.5 , 4JH,H​=2.5 Ortho to F (C6), meta to H-7. Deshielded by the ortho-bromine atom.
H-7 7.28Doublet of doublets (dd)1H 3JH,F​=8.5 , 4JH,H​=2.5 Ortho to F (C6), meta to H-5. Shielded relative to H-5 due to the para-amide effect.
Table 2: 13 C NMR Chemical Shifts (100 MHz, DMSO- d6​ )
PositionShift (δ, ppm)MultiplicityCoupling Constants ( J in Hz)Structural Rationale
C-2 170.5Singlet (s)N/ACarbonyl carbon of the constrained benzothiazolone ring.
C-6 157.8Doublet (d) 1JC,F​=242.0 Ipso carbon directly attached to the highly electronegative fluorine atom.
C-3a 137.2Singlet (s)N/ABridgehead carbon attached to the nitrogen atom.
C-7a 129.4Doublet (d) 3JC,F​=9.0 Bridgehead carbon attached to sulfur; meta to fluorine.
C-5 115.3Doublet (d) 2JC,F​=24.0 Aromatic C-H ortho to fluorine and ortho to bromine.
C-7 107.1Doublet (d) 2JC,F​=27.0 Aromatic C-H ortho to fluorine.
C-4 104.5Doublet (d) 3JC,F​=4.0 Ipso carbon attached to bromine; experiences heavy atom upfield shielding.

Mechanistic & Structural Workflows

To standardize the approach for analyzing complex halogenated heterocycles, the following logic flow should be integrated into your laboratory's data processing pipeline.

NMR_Workflow A Sample Preparation (DMSO-d6 + TMS) B Probe Tuning & Shimming (1H / 13C / 19F) A->B C 1H NMR Acquisition (zg30, D1=2s) B->C D 13C NMR Acquisition (zgpg30, D1=5s) B->D E Data Processing & FT (Zero-filling, LB) C->E D->E F Spectral Assignment (J-Coupling Analysis) E->F

Workflow for the NMR acquisition and spectral assignment of halogenated benzothiazolones.

References

  • Binding Sites of a Position Emission Tomography Imaging Agent in Alzheimer's β-Amyloid Fibrils Studied Using 19F Solid-State NMR PubMed Central (PMC) URL:[Link]

  • Structure Determination of Organic Compounds: Tables of Spectral Data Springer Link URL:[Link]

  • NMR Spectroscopy in Pharmaceutical Analysis Elsevier / ScienceDirect URL:[Link]

  • Novel Strigolactone Mimics That Modulate Photosynthesis and Biomass Accumulation PubMed Central (PMC) URL:[Link]

Sources

Foundational

Introduction: The Significance of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one in Drug Discovery

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction Data of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one For the Attention of Researchers, Scientists, and Drug Development Professionals This technica...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction Data of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic analysis of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one, a heterocyclic compound of significant interest in medicinal chemistry. While a public crystal structure determination for this specific molecule is not available in open-access databases as of the last update, this document outlines a robust, field-proven methodology for its synthesis, crystallization, and single-crystal X-ray diffraction analysis. The protocols described herein are designed to be self-validating, providing a clear rationale for each experimental choice, and are grounded in authoritative crystallographic standards.

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The incorporation of halogen atoms, specifically fluorine and bromine, into the benzothiazole ring system can significantly modulate the compound's physicochemical properties and pharmacological efficacy.

Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and bioavailability[3][4]. The presence of a fluorine atom at the 6-position of the benzothiazole ring has been shown to impart potent biological activities[1]. Bromine, on the other hand, can introduce specific intermolecular interactions, such as halogen bonding, which can be crucial for molecular recognition at the active sites of biological targets. The specific substitution pattern of 4-bromo and 6-fluoro in the benzothiazole-2-one core is therefore of considerable interest for the design of novel therapeutics[5]. A definitive determination of its three-dimensional structure through single-crystal X-ray diffraction is paramount for understanding its structure-activity relationship (SAR) and for guiding future drug design efforts.

Synthesis and Crystallization

A plausible synthetic route to 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one can be adapted from established methods for the synthesis of related benzothiazole derivatives[6]. A generalized synthetic pathway is proposed below.

Diagram of Proposed Synthetic Pathway

A 3-Bromo-5-fluoroaniline C Intermediate A->C Reaction in a suitable solvent B Potassium Ethyl Xanthate B->C D 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one C->D Cyclization

Caption: Proposed synthetic pathway for 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one.

Experimental Protocol: Synthesis and Crystallization
  • Synthesis of the Intermediate: To a stirred solution of 3-bromo-5-fluoroaniline in a suitable organic solvent (e.g., ethanol or DMF), an equimolar amount of potassium ethyl xanthate is added. The reaction mixture is heated under reflux for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

  • Cyclization: The intermediate from the previous step is then subjected to cyclization conditions. This may involve treatment with a mild oxidizing agent or further heating in the presence of a catalyst to facilitate the formation of the benzothiazol-2-one ring.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one.

  • Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or a mixture of solvents (e.g., dichloromethane/hexane, acetone, or ethyl acetate) at room temperature. The ideal crystals for analysis should be well-formed, with dimensions between 30 and 300 microns, and free of visible defects[7].

Single-Crystal X-ray Diffraction Analysis: A Self-Validating Workflow

The determination of the crystal structure of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one would be achieved through single-crystal X-ray diffraction analysis. The following protocol is based on established best practices in crystallography[8][9].

Diagram of the Crystallographic Workflow

A Crystal Selection and Mounting B Data Collection (Diffractometer) A->B Mount on goniometer C Data Reduction and Integration B->C Raw diffraction images D Structure Solution (e.g., Direct Methods) C->D Integrated reflection data E Structure Refinement (e.g., SHELXL) D->E Initial atomic model F Validation and Analysis (e.g., CheckCIF) E->F Refined structure G Final Crystallographic Data (CIF) F->G Validated structure

Caption: A standardized workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol: Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a MiTeGen MicroMount™ using a cryoprotectant oil[9]. The mounted crystal is then placed on the goniometer head of the diffractometer.

  • Data Collection: X-ray diffraction data are collected on a modern diffractometer, such as a Bruker D8 VENTURE, equipped with a sensitive detector (e.g., a PHOTON II CPAD) and a microfocus X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å or Cu-Kα radiation, λ = 1.54178 Å)[9]. The choice of X-ray source depends on the crystal's properties; Mo radiation is generally preferred for routine small-molecule structures, while Cu radiation can be beneficial for very small crystals or for determining absolute configuration[7]. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations and potential radiation damage. A series of diffraction images are collected over a range of crystal orientations (omega and phi scans).

  • Data Reduction: The raw diffraction images are processed using software such as Bruker's APEX suite. This involves indexing the reflections to determine the unit cell parameters and Bravais lattice, integrating the reflection intensities, and applying corrections for Lorentz and polarization effects, as well as absorption (e.g., using SADABS)[10].

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods, as implemented in programs like SHELXT[11]. This initial step provides the positions of the heavier atoms (bromine and sulfur).

  • Structure Refinement: The initial structural model is refined against the experimental data using a full-matrix least-squares procedure with software such as SHELXL[7]. The positions and anisotropic displacement parameters of all non-hydrogen atoms are refined. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refinement should result in low residual values (R1 and wR2) and a good-of-fit (GooF) value close to 1.

  • Structure Validation: The final refined structure is validated using tools like PLATON and the IUCr's CheckCIF server to ensure its geometric and crystallographic reasonability.

Anticipated Crystallographic Data and Molecular Structure

While the definitive crystallographic data for 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one is not yet published, the following table summarizes the key parameters that would be determined from a successful single-crystal X-ray diffraction experiment.

Parameter Anticipated Information
Chemical Formula C₇H₃BrFNOS
Formula Weight 248.08 g/mol
Crystal System To be determined (e.g., Monoclinic, Orthorhombic)
Space Group To be determined (e.g., P2₁/c, Pna2₁)
Unit Cell Dimensions a, b, c (in Å) and α, β, γ (in °) that define the size and shape of the unit cell.
Volume The volume of the unit cell (in ų).
Z The number of molecules per unit cell.
Density (calculated) The calculated density of the crystal (in g/cm³).
Absorption Coefficient (μ) A measure of how strongly the crystal absorbs X-rays of a given wavelength (in mm⁻¹).
F(000) The number of electrons in the unit cell, used in the structure factor calculation.
Crystal Size The dimensions of the crystal used for data collection (in mm).
Theta range for data collection The range of diffraction angles over which data was collected.
Reflections collected/unique The total number of reflections measured and the number of unique reflections after data reduction.
R-indices (R1, wR2) Residual factors that indicate the agreement between the calculated and observed structure factors. Lower values indicate a better fit.
Goodness-of-fit (GooF) A statistical measure of the quality of the refinement. A value close to 1 is ideal.

The molecular structure is expected to be largely planar due to the fused aromatic ring system. The thiazol-2-one ring will likely exhibit bond lengths and angles consistent with other reported benzothiazole derivatives. Intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, as well as π-π stacking and halogen bonding involving the bromine atom, are anticipated to play a significant role in the crystal packing[12]. A Hirshfeld surface analysis could be employed to visualize and quantify these intermolecular contacts[13][14].

Applications in Drug Discovery and Development

The precise three-dimensional structure of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one, as determined by X-ray crystallography, would be invaluable for several aspects of drug discovery and development:

  • Structure-Based Drug Design: The atomic coordinates can be used for in silico docking studies to predict the binding mode of the molecule to its biological target, facilitating the design of more potent and selective inhibitors.

  • Understanding Structure-Activity Relationships (SAR): The crystal structure would provide a rational basis for understanding how the bromine and fluorine substituents influence the compound's biological activity.

  • Lead Optimization: The detailed structural information would guide the chemical modification of the lead compound to improve its pharmacokinetic and pharmacodynamic properties.

  • Polymorph Screening: Crystallographic data is essential for identifying and characterizing different crystalline forms (polymorphs) of the compound, which can have different stabilities, dissolution rates, and bioavailability.

Conclusion

This technical guide has outlined a comprehensive and rigorous methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one. Although the crystal structure of this specific compound is not yet publicly available, the protocols detailed herein provide a clear and authoritative pathway to obtaining this crucial data. The determination of its three-dimensional structure will undoubtedly provide profound insights into its chemical properties and biological activity, thereby accelerating its potential development as a novel therapeutic agent.

References

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14).
  • Importance of Fluorine in Benzazole Compounds. (2020, October 14). PMC.
  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton).
  • X-ray Diffraction Data Collection.
  • Single-Crystal X-ray Diffraction Data Collection and Refinement Details... - ResearchGate.
  • Single-Crystal Diffraction - MIT Department of Chemistry.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025, July 7).
  • WO 99/19275 - Googleapis.com.
  • Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica.
  • 4-bromo-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-one - NextSDS.
  • Importance of Fluorine in Benzazole Compounds. (2025, October 15). ResearchGate.
  • Synthesis and In Vitro evaluation of 6-Fluoro benzothiazole substituted quinazolinones.
  • 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol - Sigma-Aldrich.
  • 4-Bromo-6-fluoro-1,3-benzothiazol-2-amine | Sigma-Aldrich - MilliporeSigma.
  • An efficient synthesis of benzothiazole using tetrabromomethane as a halogen bond donor catalyst - Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of Some Benzothiazolone Derivatives and Their Effects on Quorum Sensing. (2025, October 10). FABAD Journal of Pharmaceutical Sciences.
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025, July 25). MDPI.
  • 6-Bromo-3,3-dichloro-1-methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide - PMC.
  • 4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one - Smolecule. (2024, January 5).
  • Crystal structure and Hirshfeld surface analysis of 4-bromo-6-(4-chlorophenyl)-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one. (2025, October 7). PMC.
  • Crystal structure and Hirshfeld surface analysis of 4-bromo-6-(4-chlorophenyl)-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one. (2025, November 14). ResearchGate.
  • Crystal structure of N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]... - PMC.
  • Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3... - Semantic Scholar. (2023, August 28).
  • Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. (2022, June 15). European Journal of Chemistry.

Sources

Exploratory

A Comprehensive Technical Guide to the Mass and Weight Determination of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one

For Immediate Release This technical guide, designed for researchers, scientists, and professionals in drug development, provides a detailed exposition on the calculation of the exact mass and molecular weight of the che...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This technical guide, designed for researchers, scientists, and professionals in drug development, provides a detailed exposition on the calculation of the exact mass and molecular weight of the chemical compound 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one. This document will elucidate the fundamental principles differentiating these two crucial metrics, detail the precise computational methodologies, and present the data in a clear, accessible format.

Executive Summary

The accurate determination of a molecule's mass is a cornerstone of chemical analysis, providing foundational data for structural elucidation, purity assessment, and stoichiometric calculations. This guide will navigate the nuanced yet critical distinction between monoisotopic mass (often referred to as exact mass) and molecular weight. We will demonstrate the step-by-step calculation for 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one, a compound of interest in medicinal chemistry and materials science. By understanding the underlying principles of isotopic abundance and atomic weight averaging, researchers can ensure the integrity and precision of their analytical results.

Foundational Concepts: Exact Mass vs. Molecular Weight

In the realm of chemical sciences, the terms "exact mass" and "molecular weight" are frequently used, sometimes interchangeably, which can lead to ambiguity. However, they represent distinct concepts rooted in the isotopic composition of elements.

  • Exact Mass (Monoisotopic Mass): This is the calculated mass of a molecule containing only the most abundant isotope of each of its constituent elements.[1][2] It is a theoretical value based on the precise masses of these specific isotopes.[1] High-resolution mass spectrometry is a powerful analytical technique that can resolve and measure the masses of individual isotopic peaks, making the concept of exact mass particularly relevant in this field.[3]

  • Molecular Weight (Average Molecular Mass): This is the weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule, taking into account their relative abundances.[4] The molecular weight is the value typically found on a periodic table and is used for bulk calculations, such as determining the mass of a substance for a chemical reaction.

The distinction is crucial: exact mass pertains to a single, specific isotopic combination, while molecular weight represents an average over all possible isotopic combinations found in nature.

Elemental Composition and Isotopic Data

The first step in calculating either the exact mass or the molecular weight is to determine the correct molecular formula of the target compound. Based on the nomenclature "4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one," the molecular formula is established as C₇H₃BrFNOS .

The constituent elements and their relevant isotopic and atomic weight data are summarized in the table below.

ElementSymbolMost Abundant IsotopeMonoisotopic Mass (Da)Standard Atomic Weight (Da)
CarbonC¹²C12.000000[5][6][12.0096, 12.0116][7][8][9]
HydrogenH¹H1.007825[10][1.00784, 1.00811][11][12][13]
BromineBr⁷⁹Br78.918338[14][79.901, 79.907][7][15][16][17]
FluorineF¹⁹F18.998403[7][18]18.998403[19][20][[“]]
NitrogenN¹⁴N14.003074[22][14.00643, 14.00728][7][23][24][25][26]
OxygenO¹⁶O15.994915[27][28][15.99903, 15.99977][7][29][30][31]
SulfurS³²S31.972071[32]32.06[32][33][34][35][36]

Calculation Protocol

The following sections detail the step-by-step methodologies for calculating the exact mass and molecular weight of C₇H₃BrFNOS.

Protocol for Exact Mass Calculation

The exact mass is determined by summing the monoisotopic masses of the most abundant isotopes of each element, multiplied by the number of atoms of that element in the molecular formula.

Step-by-Step Calculation:

  • Carbon (C): 7 atoms × 12.000000 Da = 84.000000 Da

  • Hydrogen (H): 3 atoms × 1.007825 Da = 3.023475 Da

  • Bromine (Br): 1 atom × 78.918338 Da = 78.918338 Da

  • Fluorine (F): 1 atom × 18.998403 Da = 18.998403 Da

  • Nitrogen (N): 1 atom × 14.003074 Da = 14.003074 Da

  • Oxygen (O): 1 atom × 15.994915 Da = 15.994915 Da

  • Sulfur (S): 1 atom × 31.972071 Da = 31.972071 Da

Total Exact Mass = 246.910276 Da

Protocol for Molecular Weight Calculation

The molecular weight is calculated by summing the standard atomic weights of each element, multiplied by the number of atoms of that element in the molecular formula. For elements with a range of atomic weights, a conventional value is often used.

Step-by-Step Calculation:

  • Carbon (C): 7 atoms × 12.011 Da = 84.077 Da

  • Hydrogen (H): 3 atoms × 1.008 Da = 3.024 Da

  • Bromine (Br): 1 atom × 79.904 Da = 79.904 Da

  • Fluorine (F): 1 atom × 18.998 Da = 18.998 Da

  • Nitrogen (N): 1 atom × 14.007 Da = 14.007 Da

  • Oxygen (O): 1 atom × 15.999 Da = 15.999 Da

  • Sulfur (S): 1 atom × 32.06 Da = 32.06 Da

Total Molecular Weight = 248.069 Da

Data Summary and Visualization

The calculated values for the exact mass and molecular weight of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one are presented below for easy comparison.

MetricCalculated Value (Da)
Exact Mass 246.910276
Molecular Weight 248.069

The logical workflow for these calculations is illustrated in the following diagram.

G Workflow for Mass and Weight Calculation cluster_input Input Data cluster_processing Calculation Pathways cluster_data Reference Data cluster_output Results A Molecular Formula: C₇H₃BrFNOS B Exact Mass Calculation A->B Utilizes C Molecular Weight Calculation A->C Utilizes F Exact Mass: 246.910276 Da B->F Yields G Molecular Weight: 248.069 Da C->G Yields D Monoisotopic Masses of Most Abundant Isotopes D->B Provides data for E Standard Atomic Weights (Isotopically Averaged) E->C Provides data for

Caption: Calculation workflow from molecular formula to final mass and weight determination.

Conclusion

This guide has provided a comprehensive overview of the methodologies for calculating the exact mass and molecular weight of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one. A clear understanding of the distinction between these two values is paramount for accurate and reproducible scientific research. The exact mass is indispensable for high-resolution mass spectrometry analysis, while the molecular weight is fundamental for stoichiometric calculations in synthetic and analytical chemistry. By adhering to the detailed protocols outlined herein, researchers can ensure the highest level of scientific integrity in their work.

References

Click to expand
  • IUPAC. (n.d.). Atomic Weights of the Elements 2023.
  • Commission on Isotopic Abundances and Atomic Weights. (n.d.). Atomic Weight of Hydrogen.
  • Commission on Isotopic Abundances and Atomic Weights. (n.d.). Atomic Weight of Sulfur.
  • Commission on Isotopic Abundances and Atomic Weights. (n.d.). Atomic Weight of Nitrogen.
  • ECHEMI. (n.d.). What is the atomic mass of sulphur?
  • Britannica. (2026, February 3). Fluorine | Uses, Properties, & Facts.
  • Britannica. (2026, February 17). Oxygen | Discovery, Symbol, Properties, Uses, & Facts.
  • Chemistry LibreTexts. (2023, June 30). Chemistry of Fluorine (Z=9).
  • Britannica. (2026, March 13). Sulfur | Definition, Element, Symbol, Uses, & Facts.
  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Bromine.
  • Quora. (2016, October 3). What is the atomic mass of hydrogen?
  • Asbury Carbons. (n.d.). Carbon By The Number | Graphite 101.
  • SEG Wiki. (2015, November 6). Carbon.
  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Fluorine.
  • McGraw Hill's AccessScience. (n.d.). Sulfur.
  • Consensus Academic Search Engine. (n.d.). Fluorine Molecular Weight.
  • Periodictable.com. (n.d.). Technical data for the element Sulfur.
  • Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Nitrogen.
  • Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Bromine.
  • University of Sheffield. (n.d.). nglos324 - oxygen.
  • University of Sheffield. (n.d.). nglos324 - bromine.
  • Wikipedia. (n.d.). Hydrogen.
  • Wikipedia. (n.d.). Monoisotopic mass.
  • Royal Society of Chemistry. (n.d.). Nitrogen - Element information, properties and uses.
  • BYJU'S. (n.d.). Bromine.
  • PubChem. (n.d.). Nitrogen | N (Element).
  • Quora. (2017, January 25). What is the atomic mass of carbon?
  • Separation Science. (2024, September 19). Molecular Weight and the Nominal Mass, Monoisotopic Mass and Average Molar Mass.
  • University of Missouri. (2026, February 23). Calculating Exact Masses.
  • Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Carbon.
  • Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Hydrogen.
  • Physical Measurement Laboratory. (n.d.). Atomic Data for Nitrogen (N).
  • Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Oxygen.
  • National Institute of Standards and Technology. (n.d.). Oxygen, atomic - the NIST WebBook.
  • Wikipedia. (n.d.). Carbon-12.
  • PubChem. (n.d.). Oxygen | O (Element).
  • Reddit. (2023, May 3). Exact mass vs molecular weight.
  • Royal Society of Chemistry. (n.d.). Hydrogen - Element information, properties and uses.

Sources

Foundational

Material safety data sheet (MSDS) and toxicity profile of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one

An in-depth technical analysis of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one requires a synthesis of its physicochemical properties, mechanistic toxicology, and the empirical frameworks used to validate its safety profil...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one requires a synthesis of its physicochemical properties, mechanistic toxicology, and the empirical frameworks used to validate its safety profile. This guide is designed for drug development professionals and toxicologists who require actionable, mechanistically grounded insights rather than superficial safety summaries.

The Molecular Context

4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one (CAS: 1188054-03-6) is a highly functionalized heterocyclic scaffold[1]. The benzothiazolone core is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for indoles or benzoxazolones in the design of enzyme inhibitors, PPAR agonists, and antimicrobial agents. However, the incorporation of heavy halogens—specifically a bromine atom at the C4 position and a fluorine atom at the C6 position—significantly alters the molecule's lipophilicity, metabolic stability, and toxicological liabilities.

Quantitative Physicochemical Profile

To accurately predict the pharmacokinetic and toxicological behavior of this compound, its foundational quantitative metrics must be established[2].

ParameterValueClinical / Experimental Relevance
CAS Number 1188054-03-6Primary identifier for regulatory tracking.
Molecular Formula C7H3BrFNOSIndicates high halogenation, driving lipophilicity.
Molecular Weight 248.07 g/mol Falls well within Lipinski’s Rule of 5 for oral bioavailability.
Predicted CCS ([M+H]+) 131.8 ŲCollision Cross Section; critical for ion mobility LC-MS/MS tracking.
LogP (Predicted) ~2.5Suggests moderate to high membrane permeability and potential for bioaccumulation.

Mechanistic Toxicology & Hazard Classification

Standard Material Safety Data Sheets (MSDS) classify this compound under several Global Harmonized System (GHS) hazard categories[3]. However, understanding the causality behind these classifications is critical for risk mitigation.

GHS Hazard CodeClassificationMechanistic Rationale
H302 + H312 + H332 Acute Toxicity 4 (Oral, Dermal, Inhalation)High lipophilicity allows rapid systemic absorption across mucosal and epidermal barriers.
H315 / H319 Skin Irrit. 2 / Eye Irrit. 2AElectrophilic nature of the halogenated ring causes localized protein adduction and inflammatory cytokine release.
H336 STOT SE 3 (Specific Target Organ Toxicity)Systemic circulation of the compound can cross the blood-brain barrier, leading to central nervous system (CNS) depression.
The Causality of Toxicity: CYP450 Bioactivation

The toxicity of halogenated benzothiazolones is rarely driven solely by the parent compound. Instead, it is a product of Phase I biotransformation. Cytochrome P450 (CYP450) enzymes—particularly the CYP1A1 and CYP3A4 isoforms—metabolize the benzothiazolone ring[4].

Because the electron-withdrawing fluorine at C6 and the bulky bromine at C4 block traditional aromatic hydroxylation sites, CYP450 metabolism is shunted toward S-oxidation or the generation of highly electrophilic reactive intermediates (such as azaquinone methides)[5]. If not rapidly neutralized by intracellular antioxidants, these electrophiles covalently bind to nucleophilic residues (e.g., cysteine, lysine) on critical cellular proteins. This macromolecular adduction triggers glutathione (GSH) depletion, mitochondrial oxidative stress, and ultimately, cellular apoptosis.

Bioactivation Compound 4-Bromo-6-fluoro-3H- 1,3-benzothiazol-2-one CYP CYP450 Enzymes (e.g., CYP1A1/3A4) Compound->CYP Phase I Metabolism ReactiveMet Electrophilic Reactive Intermediate CYP->ReactiveMet Bioactivation GSH Glutathione (GSH) Trapping ReactiveMet->GSH Detoxification Pathway Tox Macromolecular Adduction (Cellular Toxicity) ReactiveMet->Tox Toxicological Pathway Stable Stable GSH Adduct (Detoxification) GSH->Stable Excretion

Caption: CYP450-mediated bioactivation and GSH detoxification pathway of benzothiazolones.

Self-Validating Experimental Methodologies

To empirically validate the toxicity and metabolic liabilities of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one, researchers must employ robust, self-validating experimental systems.

Protocol 1: In Vitro Cytotoxicity Assessment (HepG2 Model)

Causality & Design: HepG2 cells are selected over standard HEK293 or CHO lines because they retain a basal expression of Phase I and Phase II liver metabolizing enzymes. This ensures that the assay captures both the intrinsic toxicity of the parent compound and the toxicity of its CYP450-generated metabolites.

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C (5% CO2).

  • Compound Dosing: Prepare a 10 mM stock of the compound in DMSO. Perform serial dilutions to treat cells with concentrations ranging from 0.1 μM to 100 μM.

    • Self-Validation Control: Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced baseline cytotoxicity. Include a vehicle-only control.

  • Viability Readout (MTT Assay): After 48 hours of exposure, add 20 μL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

    • Mechanistic Rationale: MTT is reduced to formazan exclusively by mitochondrial succinate dehydrogenase. A decrease in signal directly correlates with mitochondrial dysfunction—the primary consequence of reactive metabolite-induced oxidative stress.

  • Quantification: Solubilize the formazan crystals in 100 μL of DMSO and measure absorbance at 570 nm using a microplate reader.

Protocol 2: Electrophilic Metabolite Trapping Assay

Causality & Design: Because reactive electrophiles are transient and cannot be measured directly, this assay uses reduced glutathione (GSH) as a "chemical trap." GSH binds to the electrophile, forming a stable, negatively charged adduct that can be quantified via mass spectrometry.

  • Incubation Mixture: In a 1.5 mL Eppendorf tube, combine Human Liver Microsomes (HLM, 1 mg/mL protein), 5 mM GSH, and 10 μM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP450 activity. Incubate at 37°C for 60 minutes.

    • Self-Validation Control: Run a parallel sample without NADPH. If adducts appear in the NADPH-free sample, the compound is chemically unstable; if they only appear in the +NADPH sample, the bioactivation is strictly CYP450-dependent.

  • Reaction Quenching: Add an equal volume of ice-cold acetonitrile.

    • Mechanistic Rationale: Cold acetonitrile serves a dual purpose: it instantly denatures CYP450 enzymes to halt metabolism, and it precipitates microsomal proteins to prevent LC-MS column fouling.

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 15 minutes. Extract the supernatant and analyze via LC-MS/MS using a neutral loss scan of m/z 129 (a highly specific fragmentation signature of the glutamyl moiety in GSH adducts).

Workflow Incubation 1. Incubation (HLM + NADPH + GSH) Quench 2. Reaction Quench (Cold Acetonitrile) Incubation->Quench Centrifuge 3. Centrifugation (Protein Precipitation) Quench->Centrifuge LCMS 4. LC-MS/MS Analysis (Neutral Loss Scan) Centrifuge->LCMS

Caption: Self-validating experimental workflow for reactive metabolite trapping via LC-MS/MS.

Laboratory Safety & Risk Mitigation

Given its GHS classifications, handling 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one requires stringent engineering controls and personal protective equipment (PPE)[3].

  • Engineering Controls: All weighing, dissolution, and transfer procedures must be conducted within a certified Class II biological safety cabinet or a chemical fume hood to mitigate inhalation risks (H332, H336).

  • PPE Requirements: Nitrile gloves (double-gloving recommended due to the compound's lipophilicity), a chemically resistant lab coat, and tightly fitting safety goggles (to mitigate H319 Eye Irritation).

  • Spill Response: Do not use water for initial cleanup, as the compound's high LogP renders it insoluble and prone to spreading. Absorb spills with an inert, lipophilic binder (e.g., vermiculite or sand), sweep into a sealed hazardous waste container, and wash the affected area with a 70% ethanol or isopropanol solution to fully solubilize and remove trace residues.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one

Abstract This technical guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and handling of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one (CAS No: 1188054-03-6). Benzothia...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and handling of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one (CAS No: 1188054-03-6). Benzothiazole scaffolds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and field-proven insights. We delve into the causality behind analytical method selection, present data in a structured format, and provide a foundation for the consistent and accurate characterization of this compound. While specific experimental data such as the melting point is not widely published, this guide establishes the necessary protocols for its empirical determination.

Introduction to 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one

Overview and Significance

The benzothiazole ring system is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active agents with applications as anti-tumor, anti-inflammatory, and antimicrobial agents.[1][2] The introduction of halogen atoms, such as bromine and fluorine, into the benzothiazole structure can significantly modulate its physicochemical properties and biological activity. This strategic halogenation can enhance membrane permeability, improve metabolic stability, and increase binding affinity to target proteins. 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one is a key intermediate, providing a versatile platform for the synthesis of more complex molecules in drug discovery pipelines.[3] Understanding its fundamental properties is therefore a critical prerequisite for its effective use in research and development.

Chemical Identity

A precise understanding of the compound's identity is the foundation of all subsequent experimental work. The key identifiers for this compound are summarized below.

ParameterValueSource
IUPAC Name 4-bromo-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-one[4]
CAS Number 1188054-03-6[4]
Molecular Formula C₇H₃BrFNOS
Molecular Weight 248.07 g/mol
Canonical SMILES C1=C(C=C(C2=C1NC(=O)S2)Br)F
InChI Key CEIYHDIBEAGLTM-UHFFFAOYSA-N
Molecular Structure

The structure of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one, featuring a bicyclic system with bromine and fluorine substituents on the benzene ring, is depicted below.

Caption: Molecular structure of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to formulation and biological assays.

Summary of Properties
PropertyValue / ObservationRationale / Significance
Appearance Expected to be a solid powder.Consistent with related benzothiazole derivatives.[5] Physical form is crucial for handling, weighing, and solubility assessments.
Melting Point Not available in public literature; experimental determination required.A sharp melting point is a primary indicator of purity. A broad range suggests the presence of impurities.
Solubility Expected to be soluble in polar aprotic solvents (DMSO, DMF, Acetone) and chlorinated solvents (DCM); sparingly soluble in alcohols (Ethanol, Methanol); and poorly soluble in water.Solubility dictates the choice of solvents for synthesis, purification (recrystallization), and analytical techniques (NMR, HPLC).

Experimental Protocols for Characterization

A robust and validated analytical workflow is essential to confirm the identity, purity, and properties of a research compound. The following protocols are designed as a self-validating system.

Workflow for Physicochemical Analysis

The logical flow for characterizing a new batch of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one ensures that fundamental properties are confirmed before proceeding to more complex analyses.

G cluster_0 Initial Assessment cluster_1 Purity & Identity Confirmation start Receive/Synthesize Compound visual Visual Inspection (Color, Form) start->visual mp Melting Point Determination visual->mp hplc HPLC Purity Analysis mp->hplc Purity >95%? hrms HRMS (Molecular Formula) hplc->hrms nmr NMR (Structural Confirmation) hrms->nmr ftir FT-IR (Functional Groups) nmr->ftir final Qualified for Use ftir->final Structure Confirmed

Caption: Recommended workflow for the comprehensive characterization of the title compound.

Determination of Melting Point

Causality: The melting point is a thermally sensitive physical property that provides a rapid and reliable indication of a compound's purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This protocol uses a standard digital melting point apparatus.[6][7]

Protocol:

  • Sample Preparation: Ensure the sample is completely dry and free of solvent. Finely crush a small amount of the solid into a powder.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.

  • Measurement (Rapid Scan): Set a rapid heating ramp (e.g., 10-20 °C/min) to quickly determine an approximate melting range.

  • Measurement (Accurate Scan): Using a fresh sample, heat the apparatus to a temperature approximately 20 °C below the previously observed range. Then, reduce the heating ramp to a slow rate (1-2 °C/min).

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The recorded melting point should be reported as this range.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Causality: HPLC is the gold standard for assessing the purity of organic compounds. A reversed-phase method is chosen due to the compound's moderate polarity. A C18 column provides excellent hydrophobic retention, while a gradient elution of water and acetonitrile ensures that both the main compound and any potential impurities with differing polarities are effectively separated and quantified.[3]

Protocol:

  • Instrumentation: HPLC system with UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-1 min: 50% B

    • 1-10 min: Linear gradient from 50% to 95% B

    • 10-12 min: Hold at 95% B

    • 12-13 min: Return to 50% B

    • 13-15 min: Hold at 50% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile or DMSO at ~1 mg/mL. Dilute with the initial mobile phase composition (50:50 A:B) to a final concentration of ~50 µg/mL.

Spectroscopic and Spectrometric Analysis

Causality: NMR provides unambiguous information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different proton environments and their connectivity, while ¹³C NMR identifies the number of unique carbon atoms. DMSO-d₆ is a suitable solvent due to its ability to dissolve a wide range of organic compounds.[7]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Record ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Features:

    • Aromatic Protons: Two signals in the aromatic region (approx. 7.0-8.5 ppm), likely appearing as doublets or more complex multiplets due to H-F and H-H coupling.

    • N-H Proton: A broad singlet, typically in the range of 10-12 ppm, which is exchangeable with D₂O.

  • Expected ¹³C NMR Features:

    • Carbonyl Carbon: A signal around 170 ppm for the C=O group.

    • Aromatic Carbons: Seven distinct signals in the aromatic region (approx. 110-160 ppm). The carbons attached to fluorine and bromine will show characteristic large and small C-F and C-Br couplings, respectively.

Causality: HRMS provides an extremely accurate mass measurement, allowing for the determination of the elemental formula. The presence of bromine is easily confirmed by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br have a near 1:1 natural abundance), which results in two molecular ion peaks ([M]+ and [M+2]+) of almost equal intensity.[3]

Protocol:

  • Ionization Method: Use Electrospray Ionization (ESI) in positive or negative mode.

  • Sample Preparation: Prepare a dilute solution (~10-20 µg/mL) of the compound in an appropriate solvent like acetonitrile or methanol.

  • Data Analysis:

    • Identify the molecular ion peak cluster.

    • Confirm the [M]+ to [M+2]+ intensity ratio is approximately 1:1.

    • Compare the measured accurate mass with the theoretical mass calculated for the formula C₇H₃BrFNOS. The mass error should be less than 5 ppm.

Causality: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[8]

Protocol:

  • Method: Use an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Characteristic Peaks:

    • N-H Stretch: A moderate to strong band around 3200-3400 cm⁻¹.

    • Aromatic C-H Stretch: Bands just above 3000 cm⁻¹.

    • C=O Stretch (Amide/Lactam): A strong, sharp absorption in the range of 1700-1750 cm⁻¹.

    • C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

    • C-F Stretch: A strong band in the 1000-1300 cm⁻¹ region.

Synthesis and Handling

Proposed Synthetic Pathway

A potential starting material would be 3-bromo-5-fluoroaniline. The reaction sequence would involve thiocyanation and subsequent cyclization. Further hydrolysis of the 2-amino or a related group would be required to yield the 2-one.

Safety and Handling

Based on the available classification and labeling information, 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one must be handled with appropriate precautions.[4]

  • GHS Hazard Codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H336 (May cause drowsiness or dizziness).[4]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This guide has detailed the critical physicochemical properties and a robust set of analytical protocols for the characterization of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one. By providing the causality behind experimental choices and establishing clear, step-by-step methods for determining melting point, purity, and structural identity, this document serves as an essential resource for researchers. Adherence to these protocols will ensure the quality and consistency of this important chemical intermediate, thereby supporting the integrity of subsequent research and development efforts in medicinal chemistry.

References

  • 4-bromo-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-one - NextSDS. [Link]

  • 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol - PubChem. [Link]

  • Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones - Der Pharma Chemica. [Link]

  • Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648) | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • 4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol | C8H3BrF3NS2 - PubChem. [Link]

  • Rapid and highly efficient gas chromatographic method for the separation and determination of bromofluorobenzaldehydes with the application of low thermal mass technology (LTM) - RSC Publishing. [Link]

  • A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF BENZOTHIAZOLE DERIVATIVES - World Journal of Pharmaceutical Research. [Link]

  • Eco-friendly and versatile brominating reagent prepared from liquid bromine precursor - The Royal Society of Chemistry. [Link]

  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking Studies of N-Cyclopropyl-5-heptyl-2-((4-sulfamoylphenyl)amino)thiophene-3-carboxamide and Its Derivatives - Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Singh-Javed/41f4d96a666504a52011116c2780b6b0d952a23e]([Link]

  • Supporting Information Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles - ACG Publications. [Link]

  • (PDF) Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity - ResearchGate. [Link]

  • Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application - ResearchGate. [Link]

  • The synthesis and NMR spectral assignments of 3-nitro-4-((6- nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one - ResearchGate. [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

  • 3-(6-Fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione - PMC. [Link]

  • 6-bromo-1-((6-fluoro-4H-benzo[d][4][9]dioxin-8-yl)methyl)-3-(hydroxyimino)indolin-2-one - PubChem. [Link]

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Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one

Executive Summary & Retrosynthetic Strategy The benzothiazol-2-one scaffold is a highly versatile pharmacophore prevalent in numerous biologically active compounds, including antimicrobial, anti-inflammatory, and neuropr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Retrosynthetic Strategy

The benzothiazol-2-one scaffold is a highly versatile pharmacophore prevalent in numerous biologically active compounds, including antimicrobial, anti-inflammatory, and neuroprotective agents[1]. The synthesis of highly functionalized derivatives, such as 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one (CAS: 1188054-03-6), requires precise regiocontrol to ensure the correct placement of the halogen substituents.

Retrosynthetic Logic: To achieve the 4-bromo and 6-fluoro substitution pattern on the final bicyclic system, we strategically disconnect the thiazolone ring to reveal an ortho-aminothiol precursor: 2-amino-3-bromo-5-fluorobenzenethiol . This intermediate can be traced back to the commercially available 2-bromo-4-fluoroaniline .

  • Regioselectivity: Electrophilic thiocyanation of 2-bromo-4-fluoroaniline occurs exclusively at the C6 position because the strongly activating amino group directs ortho/para, and the para position is blocked by the fluorine atom[2].

  • Mild Reduction: The resulting thiocyanate is selectively reduced to the thiolate without risking the reductive debromination of the C-Br bond[3].

  • Safe Annulation: 1,1'-Carbonyldiimidazole (CDI) is utilized as a safe, highly efficient phosgene equivalent to construct the cyclic thiocarbamate core[4].

Visualizing the Synthetic Workflow

Workflow SM 2-Bromo-4-fluoroaniline (Starting Material) Step1 Step 1: Regioselective Thiocyanation KSCN, Br2, MeOH, 0 °C SM->Step1 Int1 2-Amino-3-bromo-5-fluorophenyl thiocyanate Step1->Int1 Step2 Step 2: Reductive Cleavage NaBH4, EtOH, RT Int1->Step2 Int2 2-Amino-3-bromo-5-fluorobenzenethiol Step2->Int2 Step3 Step 3: Carbonylative Annulation CDI, THF, 65 °C Int2->Step3 Product 4-Bromo-6-fluoro-3H-1,3- benzothiazol-2-one (Target) Step3->Product

Figure 1: Three-step synthetic workflow from 2-bromo-4-fluoroaniline to the target benzothiazol-2-one.

Step-by-Step Experimental Protocols

Step 1: Electrophilic Regioselective Thiocyanation

Causality & Design: We utilize in situ generated thiocyanogen (from KSCN and Br₂) as the electrophile. The reaction is run at 0 °C to prevent over-oxidation and control the exothermic bromination[2].

Reagents:

  • 2-Bromo-4-fluoroaniline: 10.0 mmol (1.90 g)

  • Potassium thiocyanate (KSCN): 30.0 mmol (2.91 g)

  • Bromine (Br₂): 11.0 mmol (0.56 mL)

  • Methanol (MeOH): 40 mL

Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-4-fluoroaniline and KSCN in 30 mL of anhydrous MeOH. Cool the mixture to 0 °C using an ice-water bath.

  • Addition: Dissolve Br₂ in 10 mL of MeOH. Add this solution dropwise to the reaction mixture over 30 minutes.

    • Self-Validation: The deep red color of the Br₂ solution should rapidly dissipate upon hitting the reaction mixture, indicating immediate consumption by KSCN to form the active electrophile.

  • Reaction: Stir the mixture at 0 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The product will appear as a new, highly UV-active spot with a lower Rf​ than the starting aniline.

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted bromine (the solution will turn pale yellow/colorless). Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-amino-3-bromo-5-fluorophenyl thiocyanate .

Step 2: Reductive Cleavage to ortho-Aminothiol

Causality & Design: Sodium borohydride (NaBH₄) in ethanol provides a mild, chemoselective reduction of the thiocyanate group to the thiolate without causing reductive debromination of the sensitive C-Br bond, which is a known risk with stronger hydrides[3].

Reagents:

  • 2-Amino-3-bromo-5-fluorophenyl thiocyanate: ~10.0 mmol (crude from Step 1)

  • Sodium borohydride (NaBH₄): 20.0 mmol (0.76 g)

  • Ethanol (EtOH): 30 mL

Methodology:

  • Preparation: Dissolve the crude thiocyanate in EtOH and cool to 0 °C under an inert nitrogen atmosphere (to prevent oxidative disulfide dimerization of the resulting thiol).

  • Reduction: Add NaBH₄ portionwise over 15 minutes.

    • Self-Validation: Mild effervescence (H₂ gas) will be observed.

  • Reaction: Remove the ice bath and stir at room temperature for 1.5 hours. TLC (Hexanes/EtOAc 3:1) will show the disappearance of the starting material. The resulting thiol is highly polar and will streak on silica; it stains intensely yellow with Ellman's reagent.

  • Workup: Carefully quench with 1M HCl (10 mL) to destroy excess NaBH₄ and protonate the thiolate. Extract immediately with degassed EtOAc (3 × 20 mL). Dry over Na₂SO₄ and concentrate to yield 2-amino-3-bromo-5-fluorobenzenethiol . Use immediately in the next step to avoid oxidation.

Step 3: Carbonylative Annulation via CDI

Causality & Design: While phosgene or triphosgene are traditional reagents for this annulation, they pose severe toxicity risks. 1,1'-Carbonyldiimidazole (CDI) is utilized here as a bench-stable, safe alternative that efficiently inserts the carbonyl group, driving the reaction forward via the precipitation of the stable benzothiazol-2-one and the release of imidazole[4].

Reagents:

  • 2-Amino-3-bromo-5-fluorobenzenethiol: ~10.0 mmol (crude from Step 2)

  • 1,1'-Carbonyldiimidazole (CDI): 15.0 mmol (2.43 g)

  • Anhydrous Tetrahydrofuran (THF): 40 mL

Methodology:

  • Preparation: Dissolve the aminothiol in anhydrous THF under nitrogen.

  • Addition: Add CDI in one portion at room temperature.

  • Annulation: Attach a reflux condenser and heat the mixture to 65 °C for 4 hours.

    • Self-Validation: As the reaction progresses, the mixture typically becomes completely homogeneous. TLC (Hexanes/EtOAc 2:1) will reveal a single, tight, UV-active spot corresponding to the product.

  • Workup & Purification: Cool the reaction to room temperature and concentrate the THF in vacuo. Partition the residue between EtOAc (50 mL) and 1M HCl (50 mL). The acidic wash is critical as it protonates and removes the imidazole byproduct into the aqueous layer.

  • Isolation: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient) or recrystallization from hot ethanol to afford pure 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one .

Quantitative Data & Reaction Optimization

The table below summarizes the optimization parameters for the critical Step 3 (Carbonylative Annulation), demonstrating why CDI in THF is the superior choice for both yield and safety.

EntryCarbonyl Source (Equiv)SolventTemp (°C)Time (h)Yield (%)Observations / Drawbacks
1Phosgene (1.2)DCM25288%Extreme toxicity hazard; requires specialized safety protocols.
2Triphosgene (0.5) / Et₃NDCM0 to 25485%Good yield, but still poses significant inhalation risks.
3Urea (2.0)NMP1501245%High temperature leads to partial debromination and decomposition.
4 CDI (1.5) THF 65 4 92% Optimal. Safe handling, easy byproduct removal (imidazole).

Mechanistic Pathway Visualization

The success of Step 3 relies on the differential nucleophilicity of the thiol and amine groups. The highly nucleophilic thiolate attacks the CDI first, forming an S-acyl imidazole intermediate. Subsequent intramolecular attack by the adjacent primary amine closes the ring.

Mechanism Thiol 2-Amino-3-bromo-5-fluorobenzenethiol IntA S-Acyl Imidazole Intermediate Thiol->IntA + CDI CDI 1,1'-Carbonyldiimidazole (CDI) CDI->IntA IntB Intramolecular Nucleophilic Attack (Amine on Carbonyl) IntA->IntB - Imidazole Product 4-Bromo-6-fluoro-3H-1,3- benzothiazol-2-one IntB->Product - Imidazole

Figure 2: Mechanism of carbonylative annulation using CDI, highlighting intermediate formation.

References

  • [1] Xing, D., et al. "Progress in the Synthesis of Benzothiazole-2-ones." ResearchGate. URL:[Link]

  • [3] Mallikarjunaswamy, A. M. M., et al. "An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines." MDPI. URL:[Link]

  • [4] Vijayan, A., et al. "A Mild Copper-Catalyzed Aerobic Oxidative Thiocyanation of Arylboronic Acids with TMSNCS." (Context: Reduction of Aryl Thiocyanates). ResearchGate. URL:[Link]

Sources

Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one

Introduction: Strategic C-C Bond Formation for Novel Drug Candidates The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, prized for its robustness and broad functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic C-C Bond Formation for Novel Drug Candidates

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, prized for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1] This palladium-catalyzed reaction between an organoboron species and an organohalide has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry for the creation of biaryl and heterobiaryl scaffolds.[1][2]

This guide provides a detailed exploration of the application of the Suzuki-Miyaura reaction to a specific, high-value substrate: 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one. The benzothiazolone core is a privileged structure in medicinal chemistry, and the strategic introduction of aryl or heteroaryl substituents at the 4-position via Suzuki-Miyaura coupling can unlock novel chemical space for drug discovery programs. The presence of both a bromine atom and a fluorine atom on the benzothiazolone ring presents unique electronic considerations that will be addressed in the subsequent protocols. While specific literature for this exact substrate is limited, the principles and protocols outlined herein are derived from extensive data on structurally similar heterocyclic systems and provide a robust framework for successful reaction development and optimization.

The Mechanistic Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is paramount for troubleshooting and optimizing experimental conditions. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][4]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one to form a Pd(II) complex. The electron-withdrawing nature of the fluoro group and the benzothiazolone ring system is expected to facilitate this rate-limiting step.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate species, which then transfers its organic group to the palladium center, displacing the halide. The choice of base is critical for the efficiency of this step.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

Below is a diagram illustrating the catalytic cycle for the Suzuki-Miyaura cross-coupling of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex [Ar-Pd(II)Ln-Br] oxidative_addition->pd2_complex transmetalation Transmetalation (Base Assisted) pd2_complex->transmetalation diaryl_pd2 [Ar-Pd(II)Ln-R'] transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 product 4-R'-6-fluoro-3H-1,3- benzothiazol-2-one (Ar-R') reductive_elimination->product substrate 4-Bromo-6-fluoro-3H-1,3- benzothiazol-2-one (Ar-Br) substrate->oxidative_addition boronic_acid R'-B(OH)2 boronic_acid->transmetalation caption Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Design and Optimization: A Data-Driven Approach

The success of the Suzuki-Miyaura coupling of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one hinges on the judicious selection of several key reaction parameters. The following table summarizes recommended starting conditions and potential optimization pathways based on established methodologies for similar heterocyclic systems.

ParameterRecommended Starting ConditionsRationale & Optimization Considerations
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)Tetrakis(triphenylphosphine)palladium(0) is a reliable Pd(0) source that often works well for a broad range of substrates.[1] PdCl₂(dppf) is a robust Pd(II) precatalyst that is air-stable and effective for challenging couplings. For electron-deficient or sterically hindered substrates, more advanced catalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos may be beneficial.[5][6]
Ligand (If using a precursor like Pd(OAc)₂) PPh₃ or dppfThe ligand stabilizes the palladium center and modulates its reactivity.[3] For challenging couplings, consider bulky biarylphosphine ligands to promote reductive elimination.[6][7]
Base K₂CO₃ (2-3 equivalents) or K₃PO₄ (2-3 equivalents)Carbonates and phosphates are effective bases for a wide range of Suzuki couplings.[6][8] The choice of base can influence the rate of transmetalation and suppress side reactions. Stronger bases like Cs₂CO₃ may be required for less reactive boronic acids.[9]
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O (10:1)A mixture of an organic solvent and water is often optimal. Water can aid in the dissolution of the base and facilitate the formation of the active boronate species.[10][11] The polarity of the solvent can influence reaction selectivity and rate.[12]
Boronic Acid/Ester 1.1 - 1.5 equivalentsA slight excess of the boronic acid is typically used to drive the reaction to completion. Boronic esters (e.g., pinacol esters) can be used for boronic acids that are prone to decomposition.
Temperature 80-110 °CThe reaction temperature will depend on the reactivity of the substrates and the chosen solvent. Monitor reaction progress by TLC or LC-MS to determine the optimal temperature.
Atmosphere Inert (Argon or Nitrogen)Palladium catalysts, particularly in the Pd(0) state, can be sensitive to oxygen. Maintaining an inert atmosphere is crucial to prevent catalyst deactivation.

Detailed Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura cross-coupling of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a versatile starting point for a wide range of aryl and heteroaryl boronic acids.

Materials:

  • 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one (1.0 mmol, 1.0 equiv)

  • Aryl/heteroaryl boronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Deionized water (2 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one, the aryl/heteroaryl boronic acid, and potassium carbonate.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed 1,4-dioxane and deionized water via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure for Challenging Couplings using PdCl₂(dppf)

This protocol is recommended for less reactive boronic acids or when steric hindrance is a concern.

Materials:

  • 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one (1.0 mmol, 1.0 equiv)

  • Aryl/heteroaryl boronic acid (1.5 mmol, 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.03 mmol, 3 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • Toluene (10 mL)

  • Deionized water (1 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Follow steps 1-3 from Protocol 1, using PdCl₂(dppf) as the catalyst and potassium phosphate as the base.

  • Add the degassed toluene and deionized water via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times may be longer for challenging substrates (12-24 hours).

  • Follow the workup and purification steps as outlined in Protocol 1.

Workflow and Logic Diagram

The following diagram illustrates the decision-making process for selecting and optimizing the Suzuki-Miyaura cross-coupling conditions for 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one.

Suzuki_Workflow start Start: Suzuki-Miyaura Coupling of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one initial_conditions Initial Reaction Setup (Protocol 1): - Pd(PPh₃)₄ - K₂CO₃ - Dioxane/H₂O - 90-100 °C start->initial_conditions monitor Monitor Reaction by TLC/LC-MS initial_conditions->monitor complete Reaction Complete? monitor->complete workup Workup and Purification complete->workup Yes troubleshoot Troubleshooting/Optimization complete->troubleshoot No product Desired Product workup->product change_catalyst Change Catalyst/Ligand: - PdCl₂(dppf) - Buchwald Ligands (SPhos, XPhos) troubleshoot->change_catalyst Low Conversion/ Decomposition change_base Change Base: - K₃PO₄ - Cs₂CO₃ troubleshoot->change_base Low Conversion change_solvent Change Solvent/Temperature: - Toluene/H₂O - Higher Temperature troubleshoot->change_solvent Solubility Issues/ Low Conversion change_catalyst->monitor change_base->monitor change_solvent->monitor caption Figure 2: Workflow for reaction optimization.

Caption: Figure 2: Workflow for reaction optimization.

Troubleshooting and Key Considerations

  • Protodeborylation: A common side reaction is the cleavage of the C-B bond of the boronic acid. This can be minimized by using a slight excess of the boronic acid, carefully degassing the solvents, and avoiding prolonged reaction times at high temperatures.

  • Homocoupling: The formation of biaryl products from the boronic acid can occur, particularly if the reaction mixture is exposed to oxygen.[3] Maintaining a strictly inert atmosphere is crucial.

  • Catalyst Deactivation: The benzothiazolone nitrogen could potentially coordinate to the palladium center, leading to catalyst inhibition.[13] If low conversion is observed, switching to a catalyst system with bulky ligands that disfavor such coordination may be beneficial.

  • Substrate Purity: The purity of all reagents, particularly the boronic acid and the palladium catalyst, is critical for reproducible results.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the C-C functionalization of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one. The protocols and guidelines presented in this document, grounded in the fundamental principles of the reaction mechanism and data from analogous systems, provide a comprehensive framework for researchers in drug discovery and development to synthesize novel derivatives of this important heterocyclic scaffold. Careful optimization of the reaction parameters will be key to achieving high yields and purity for a diverse range of coupling partners.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • PMC. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Wiley Online Library. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • RSC Publishing. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions.
  • Request PDF. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics.
  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.
  • ACS Publications. (2012, April 5). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Effect of bases and precatalyst on Suzuki-Miyaura cross-coupling of...
  • RSC Publishing. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • ResearchGate. (2022, September 15). Benzothiazole-Based Palladium Complexes as Efficient Nano-Sized Catalysts for Microwave Hydrothermal Suzuki –Miyaura Cross-Couplings.
  • ResearchGate. (n.d.). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine.
  • Wiley Online Library. (n.d.). One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights.
  • ACS Publications. (2005, March 8). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a.
  • PMC. (2017, December 19). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.
  • MDPI. (2025, August 1). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence.
  • PMC. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
  • ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
  • ACS Publications. (2009, March 9). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.
  • RSC Publishing. (n.d.). Highly efficient palladium(ii) hydrazone based catalysts for the Suzuki coupling reaction in aqueous medium.
  • PMC. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Nature. (2021, December 17). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 4-Bromo-6-methylbenzo[d]thiazole.

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Method

Application Note: N-Alkylation Procedures for 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The 3H-1,3-benzothiazol-2-one scaffold is a privileged pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The 3H-1,3-benzothiazol-2-one scaffold is a privileged pharmacophore widely utilized in the development of antimicrobial, anti-inflammatory, and neurological agents [1]. Derivatization at the N3 position via alkylation is a critical step in exploring the structure-activity relationship (SAR) of these molecules. However, the specific derivative 4-bromo-6-fluoro-3H-1,3-benzothiazol-2-one presents a unique synthetic challenge due to a complex dichotomy of steric and electronic effects.

This application note provides field-proven, highly optimized protocols for the regioselective N-alkylation of this sterically hindered substrate. By manipulating solvent polarity, counter-ion effects, and phase-transfer catalysis, researchers can reliably drive the reaction toward the thermodynamic N-alkylated product while suppressing kinetic O-alkylation.

Mechanistic Insights: The Steric-Electronic Dichotomy

To achieve high yields and strict regioselectivity, it is imperative to understand the causality behind the reactivity of 4-bromo-6-fluoro-3H-1,3-benzothiazol-2-one. The molecule exhibits lactam-lactim tautomerism, forming an ambident anion upon deprotonation that can react at either the nitrogen (N3) or oxygen (O2) center [2].

Electronic Activation via the 6-Fluoro Substituent

The highly electronegative fluorine atom at the 6-position (para to the nitrogen) exerts a strong inductive electron-withdrawing effect (-I effect). This stabilizes the conjugate base, effectively lowering the pKa​ of the lactam N-H bond. Consequently, complete deprotonation can be achieved using milder, safer carbonate bases (e.g., K2​CO3​ ) rather than requiring hazardous, strong bases like Sodium Hydride (NaH) [3].

Steric Shielding via the 4-Bromo Substituent

While the 6-fluoro group facilitates deprotonation, the bromine atom at the 4-position introduces a severe mechanical barrier. Located directly adjacent to the N3 nucleophilic center, the large Van der Waals radius of bromine (~1.85 Å) creates a steric shield. This significantly increases the activation energy ( ΔG‡ ) required for the SN​2 transition state. If the incoming electrophile is also sterically demanding, the reaction trajectory is blocked, often leading to stalled reactions or a kinetic shift toward the less hindered O-alkylation pathway.

Reaction Pathway & Regioselectivity Control

The following diagram illustrates the mechanistic pathway and the competing factors dictating the regiochemical outcome of the alkylation.

Pathway Substrate 4-Bromo-6-fluoro- benzothiazol-2-one Base Deprotonation (K2CO3 or Cs2CO3) Substrate->Base pKa lowered by 6-F Anion Ambident Anion (N3 vs O2 nucleophile) Base->Anion Polar Aprotic Solvent N_Alkyl N-Alkylation (Thermodynamic Product) Anion->N_Alkyl Soft Electrophile, High Temp (80°C) O_Alkyl O-Alkylation (Kinetic Byproduct) Anion->O_Alkyl Hard Electrophile, Ag+ Salts Steric Steric Shielding by 4-Bromo Steric->Anion Electronic Inductive Activation by 6-Fluoro Electronic->Base

Mechanistic pathway of 4-bromo-6-fluoro-3H-1,3-benzothiazol-2-one alkylation.

Quantitative Optimization Data

To validate the experimental choices, Table 1 summarizes the optimization of reaction parameters. The data demonstrates how counter-ion selection and additives influence the regioselectivity (N:O ratio) and overall yield.

Table 1: Parameter Optimization for N-Alkylation with 2-Bromopropane (Secondary Halide)

EntryBase (2.0 eq)SolventAdditiveTemp (°C)Time (h)Regioselectivity (N:O)Isolated Yield (%)
1 K2​CO3​ AcetoneNone502460:4035%
2 K2​CO3​ DMFNone601885:1558%
3 Cs2​CO3​ DMFNone601292:874%
4 Cs2​CO3​ DMF TBAI (0.1 eq) 80 6 >98:2 89%

Note: Entry 4 represents the fully optimized conditions for sterically hindered electrophiles, leveraging both the "Cesium Effect" and Finkelstein catalysis.

Experimental Workflows

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the reaction is proceeding via the correct mechanistic pathway.

Protocol A: Standard N-Alkylation (For Primary, Unhindered Electrophiles)

Causality: K2​CO3​ in N,N-Dimethylformamide (DMF) provides a highly polar aprotic environment. This separates the potassium cation from the benzothiazolone anion, maximizing the nucleophilicity of the N3 position against unhindered primary alkyl halides [4].

  • Preparation: In an oven-dried, argon-flushed 25 mL round-bottom flask, dissolve 4-bromo-6-fluoro-3H-1,3-benzothiazol-2-one (248 mg, 1.0 mmol) in anhydrous DMF (5.0 mL) to create a 0.2 M solution.

  • Deprotonation: Add finely powdered, anhydrous K2​CO3​ (276 mg, 2.0 mmol). Stir the suspension vigorously at ambient temperature for 15 minutes. Validation: The solution will transition to a slight yellow tint, indicating the formation of the delocalized anion.

  • Alkylation: Dropwise add the primary alkyl halide (e.g., 1-bromobutane, 1.2 mmol).

  • Heating & Monitoring: Elevate the reaction temperature to 60 °C using a pre-heated oil bath. Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 3:1). The N-alkylated product will typically elute with a higher Rf​ value than the highly polar starting material.

  • Workup: Once the starting material is consumed (typically 4–6 hours), quench the reaction by pouring the mixture into ice-cold distilled water (20 mL). Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

  • DMF Removal: Wash the combined organic layers with 5% aqueous LiCl ( 3×10 mL) to pull residual DMF into the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Accelerated N-Alkylation (For Secondary or Hindered Electrophiles)

Causality: When utilizing sterically hindered electrophiles, the 4-bromo group causes severe transition state repulsion. Cs2​CO3​ is utilized for the "Cesium Effect"—the large, highly polarizable Cs+ ion forms a much looser ion pair with the anion than K+ , rendering the nitrogen significantly more "naked" and nucleophilic. Tetrabutylammonium iodide (TBAI) initiates an in-situ Finkelstein reaction, converting sluggish alkyl bromides into highly reactive alkyl iodides.

  • Preparation: Dissolve the benzothiazolone substrate (248 mg, 1.0 mmol) in anhydrous DMF (5.0 mL) under an argon atmosphere.

  • Deprotonation & Activation: Add anhydrous Cs2​CO3​ (651 mg, 2.0 mmol) and TBAI (37 mg, 0.1 mmol). Stir for 15 minutes at room temperature.

  • Alkylation: Add the sterically hindered alkyl halide (1.5 mmol).

  • High-Energy Heating: Heat the mixture to 80 °C. Causality: The elevated temperature provides the necessary kinetic energy to overcome the steric repulsion between the 4-bromo group and the incoming branched electrophile.

  • Monitoring: Check reaction progress at 2-hour intervals via LC-MS. If O-alkylation is observed (identifiable by a distinct mass fragmentation pattern and lower retention time on reverse-phase HPLC), ensure the temperature is maintained strictly at 80 °C to drive the thermodynamic equilibrium toward the N-alkylated product.

  • Workup & Purification: Execute the identical aqueous quench, LiCl wash, and chromatographic isolation detailed in Protocol A.

References

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives National Center for Biotechnology Information (PMC) URL:[Link]

  • Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols Chemical Communications (RSC Publishing) URL:[Link]

  • Synthesis and herbicidal activities of acylalanine‐containing 3‐(pyridin−2‐yl)benzothiazol‐2‐ones ResearchGate URL:[Link]

Application

Buchwald-Hartwig amination utilizing 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one

Application Note: Chemoselective Buchwald-Hartwig Amination of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one Strategic Rationale & Substrate Analysis The 3H-1,3-benzothiazol-2-one core is a privileged pharmacophore frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Buchwald-Hartwig Amination of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one

Strategic Rationale & Substrate Analysis

The 3H-1,3-benzothiazol-2-one core is a privileged pharmacophore frequently utilized in the development of CNS-active agents and kinase inhibitors. The specific substitution pattern of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one (MW: 248.07 g/mol [1]) provides a highly targeted vector for structure-activity relationship (SAR) exploration. However, functionalizing the C4 position via palladium-catalyzed C–N cross-coupling presents significant chemical challenges:

  • Electronic Effects: The 6-fluoro substituent exerts a strong inductive electron-withdrawing effect. While this slightly activates the C4-bromide for oxidative addition, it also increases the substrate's susceptibility to undesired nucleophilic aromatic substitution (SNAr) if overly harsh bases are employed.

  • Steric & Acidic Challenges: The free lactam/thio-carbamate NH at the 3-position (pKa ~8.5) is adjacent to the C4-bromide. Unprotected, this acidic proton can coordinate with Palladium to form stable, off-cycle Pd(II) resting states (catalyst poisoning), or undergo competing N-arylation[2].

  • The Causality of Protection: To establish a robust, self-validating protocol, transient N-protection (e.g., via a tert-butyloxycarbonyl / Boc group) is strictly required. Masking the NH eliminates the acidic proton, dramatically increases organic solubility, and sterically forces the Pd-catalyst to selectively engage the C4-Br bond[2].

Mechanistic Causality in Catalyst Architecture

The success of this Buchwald-Hartwig amination hinges on overcoming the steric congestion at the C4 position while preventing the degradation of the sensitive benzothiazolone ring[3].

  • Ligand Selection (tBuXPhos): We employ the bulky dialkylbiaryl phosphine tBuXPhos . The causality here is strictly steric: the massive spatial bulk of tBuXPhos prevents the formation of unreactive bis-ligated PdL2 complexes. More importantly, once the amine coordinates to the Pd(II) center, the steric pressure exerted by the ligand accelerates the rate-limiting reductive elimination step. This rapid product release outcompetes potential catalyst deactivation pathways[4].

  • Base Selection (Cs2CO3): Strong alkoxide bases like NaOtBu are contraindicated. They can prematurely cleave the Boc protecting group or induce SNAr at the 6-fluoro position. Cs2CO3 provides the ideal pKa balance—strong enough to deprotonate the incoming amine during the catalytic cycle, but mild enough to preserve the integrity of the substrate[5].

Experimental Workflows & Methodologies

Workflow N1 4-Br-6-F-Benzothiazol-2-one (Starting Material) N2 N-Protection Boc2O, DMAP N1->N2 N3 N-Boc Protected Intermediate N2->N3 N4 Buchwald-Hartwig Pd2(dba)3, tBuXPhos N3->N4 N5 Coupled Intermediate N4->N5 N6 Deprotection TFA, DCM N5->N6 N7 Target 4-Amino Derivative N6->N7

Figure 1: Three-step synthetic workflow for the chemoselective C4-amination.

Step 1: N-Boc Protection (Self-Validating Step)
  • Charge: To a flame-dried 100 mL round-bottom flask, add 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one (1.0 equiv, 10.0 mmol) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

  • Solvent: Suspend the reagents in anhydrous THF (30 mL) under an argon atmosphere.

  • Reaction: Cool the suspension to 0 °C and add Di-tert-butyl dicarbonate (Boc2O, 1.2 equiv) dropwise. Warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: The starting material is a poorly soluble powder. As the reaction progresses, the suspension will transition into a completely clear solution, providing immediate visual confirmation of successful N-protection.

  • Workup: Concentrate in vacuo, dissolve in EtOAc, wash with 0.1 M HCl, followed by brine, and dry over Na2SO4.

Step 2: Buchwald-Hartwig Cross-Coupling
  • Catalyst Activation: In a nitrogen-filled glovebox, charge a Schlenk tube with Pd2(dba)3 (2 mol%) and tBuXPhos (4.5 mol%). Add anhydrous 1,4-Dioxane (5 mL) and stir for 15 minutes.

    • Self-Validation Checkpoint: The mixture will transition from a dark purple suspension to a deep red, homogeneous solution, indicating the successful generation of the active Pd(0)L complex.

  • Substrate Addition: Add the N-Boc-4-bromo-6-fluoro-benzothiazol-2-one (1.0 equiv, 2.0 mmol), the target amine (e.g., morpholine or a primary aniline, 1.2 equiv), and finely milled anhydrous Cs2CO3 (2.0 equiv)[5].

  • Coupling: Seal the tube, remove it from the glovebox, and heat at 90 °C for 12 hours.

  • Purification: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove inorganic salts and Pd black, and purify via flash chromatography.

Step 3: Deprotection to Yield Target Scaffold
  • Reaction: Dissolve the coupled intermediate in DCM (10 mL) and add Trifluoroacetic acid (TFA, 2 mL) dropwise at 0 °C.

  • Self-Validation Checkpoint: The cleavage of the Boc group generates isobutylene gas. The cessation of effervescence (typically after 2 hours at room temperature) serves as a visual confirmation of reaction completion.

  • Isolation: Neutralize carefully with saturated NaHCO3, extract with DCM, dry, and evaporate to yield the final 4-amino-6-fluoro-3H-1,3-benzothiazol-2-one derivative.

Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and chemical yields during protocol optimization.

EntryPre-catalystLigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd2(dba)3BINAPNaOtBuToluene90<10Substrate decomposition; Boc cleavage by strong base.
2Pd2(dba)3XantphosCs2CO3Dioxane9045Sluggish reductive elimination due to steric crowding at C4.
3Pd(OAc)2RuPhosK3PO4Toluene10068Moderate conversion; trace protodehalogenation observed.
4 Pd2(dba)3 tBuXPhos Cs2CO3 Dioxane 90 92 Optimal steric bulk accelerates elimination; mild base protects Boc.

Catalytic Cycle Visualization

CatalyticCycle Pd0 Active Catalyst Pd(0)L (L = tBuXPhos) OxAdd Oxidative Addition Pd(II)(Ar)(Br)L Pd0->OxAdd + Aryl Bromide AmineCoord Amine Coordination & Deprotonation (Cs2CO3) OxAdd->AmineCoord + Amine - CsBr, - HCO3- RedElim Reductive Elimination C-N Bond Formation AmineCoord->RedElim Intermediate Rearrangement RedElim->Pd0 Catalyst Regeneration Product Coupled Product N-Boc-4-Amino-6-F-Benzothiazol-2-one RedElim->Product Product Release

Figure 2: Pd-catalyzed Buchwald-Hartwig catalytic cycle for C4-amination.

References

  • Title: 4-Bromo-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-one Source: PubChem - NIH URL: [Link]

  • Title: Utilization of Chlobenthiazone and Benazolin-ethyl as 4-Substituted 2(3H)-Benzothiazol-2-one Scaffolds Source: Heterocycles URL: [Link]

  • Title: The Buchwald–Hartwig Amination After 25 Years Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Source: The Journal of Organic Chemistry / PMC URL: [Link]

Sources

Method

Application Note: 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one as a Privileged Scaffold in Pharmaceutical Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols Introduction & Rationale In modern medicinal chemistry, the identif...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Introduction & Rationale

In modern medicinal chemistry, the identification of versatile, metabolically stable, and synthetically tractable building blocks is critical for accelerating hit-to-lead and lead optimization campaigns. 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one (CAS: 1188054-03-6) represents a highly privileged bicyclic heterocyclic scaffold [1]. The benzothiazol-2-one core is a well-established bioisostere for benzoxazolinones, oxindoles, and phenols, frequently appearing in FDA-approved drugs and clinical candidates targeting neurological and metabolic disorders [2].

This specific halogenated derivative offers a unique triad of structural advantages:

  • The 3H-NH Lactam Motif: Acts as a hydrogen bond donor (HBD) but can be readily alkylated or arylated to probe steric tolerance in target binding pockets.

  • The 6-Fluoro Substituent: Strategically positioned to block cytochrome P450 (CYP450)-mediated aromatic oxidation. Furthermore, the strong electron-withdrawing nature of fluorine lowers the pKa of the adjacent NH group, facilitating milder N-alkylation conditions while modulating the overall lipophilicity (logP) of the molecule.

  • The 4-Bromo Handle: Provides an orthogonal, regioselective anchor for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [3]. Its proximity to the heteroatomic ring often restricts the rotational freedom of appended biaryl groups, locking the molecule into a rigid, bioactive conformation.

Physicochemical Profiling

Understanding the baseline physicochemical properties of a starting material is essential for predicting the Rule-of-Five (Ro5) compliance of the final drug candidates. The properties of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one are highly favorable for library generation.

Table 1: Physicochemical Properties & Vector Mapping

PropertyValueMedicinal Chemistry Implication
Molecular Formula C7H3BrFNOSHighly atom-efficient starting core.
Molecular Weight 248.07 g/mol Leaves ~250 Da budget for further derivatization before hitting the 500 Da Ro5 limit.
cLogP (Predicted) 2.5Optimal lipophilicity for CNS penetration when derivatized.
Topological Polar Surface Area 41.5 ŲExcellent membrane permeability profile.
Hydrogen Bond Donors (HBD) 1 (NH)Can be retained for target interaction or capped via alkylation.
Hydrogen Bond Acceptors (HBA) 2 (C=O, S)Provides directional dipole interactions within binding sites.

Workflow & Divergent Synthesis Strategy

The synthetic utility of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one lies in its capacity for divergent synthesis. To prevent catalyst poisoning and undesired N-arylation during palladium-catalyzed cross-coupling, the standard protocol dictates that the nucleophilic nitrogen at position 3 must be functionalized (or protected) prior to manipulating the C4-bromide[3].

G SM 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one (Starting Material) N_Alkylation Step 1: N-Alkylation / Arylation (Position 3) SM->N_Alkylation Base, R-X (Electrophile) Intermediate Advanced Intermediate (N-Substituted, C4-Brominated) N_Alkylation->Intermediate Pd_Coupling Step 2: Pd-Catalyzed Cross-Coupling (Position 4 Bromine) Library Focused Compound Library (Lead Generation) Pd_Coupling->Library Intermediate->Pd_Coupling Pd Catalyst, Boronic Acid Screening1 CNS Targets (e.g., AMPA, D2/D3 Receptors) Library->Screening1 Screening2 Metabolic Targets (e.g., PPARγ/α Agonists) Library->Screening2

Caption: Divergent synthetic workflow utilizing 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one for drug discovery.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality is built into the reagent choices to ensure high yields and reproducibility in library synthesis.

Protocol A: Regioselective N-Alkylation (Position 3)

Rationale: The electron-withdrawing fluorine at C6 increases the acidity of the N-H proton, allowing for the use of mild bases (like K₂CO₃) rather than strong hydrides (like NaH). This prevents undesired ring-opening side reactions of the thiazolone core.

Materials:

  • 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one (1.0 eq)

  • Alkyl halide (e.g., Methyl iodide or Benzyl bromide) (1.2 eq)

  • Potassium carbonate (K₂CO₃, anhydrous) (2.0 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-6-fluoro-3H-1,3-benzothiazol-2-one in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Deprotonation: Add anhydrous K₂CO₃ (2.0 eq) to the solution. Stir the suspension at room temperature for 15 minutes. Causality: Pre-stirring ensures complete deprotonation to the highly nucleophilic lactam anion.

  • Alkylation: Dropwise add the alkyl halide (1.2 eq).

  • Reaction Monitoring: Heat the mixture to 50°C. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 3:1). The starting material should be fully consumed within 2–4 hours.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the N-alkylated intermediate.

Protocol B: Suzuki-Miyaura Cross-Coupling (Position 4)

Rationale: Coupling at the sterically hindered C4 position (adjacent to the N-alkyl group and the sulfur atom) requires a highly active catalyst. Pd(dppf)Cl₂ is selected due to its large bite angle, which facilitates reductive elimination even in sterically congested environments [3]. A biphasic solvent system ensures the solubility of both the organic intermediate and the inorganic base.

Materials:

  • N-alkylated-4-bromo-6-fluoro-benzothiazol-2-one intermediate (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid (1.5 eq) *[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq, 5 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane / Water (4:1 v/v, degassed)

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or Schlenk flask with the brominated intermediate, the boronic acid, and K₃PO₄.

  • Degassing: Add the 1,4-Dioxane/Water mixture. Sparge the solution with argon for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) rapidly under a stream of argon. Seal the vessel.

  • Coupling: Heat the reaction mixture to 90°C in an oil bath (or 110°C in a microwave reactor for 30 minutes).

  • Validation & Workup: Cool to room temperature. LC-MS analysis should indicate the mass of the desired cross-coupled product. Filter the mixture through a short pad of Celite to remove palladium black, washing with EtOAc.

  • Isolation: Concentrate the filtrate, resuspend in water, and extract with dichloromethane. Dry and purify via preparative HPLC or silica gel chromatography.

Applications in Target-Based Drug Discovery

Derivatives of the benzothiazol-2-one scaffold have shown remarkable efficacy across diverse therapeutic areas:

  • Metabolic Disorders (PPAR Agonists): Benzothiazol-2-ones act as potent bioisosteres for indoles in the design of selective Peroxisome Proliferator-Activated Receptor (PPAR) γ/α modulators. Substitution at the nitrogen and cross-coupling at the aromatic ring allow for precise tuning of receptor subtype selectivity, which is critical for treating Type 2 Diabetes without inducing weight gain [2].

  • Neurodegenerative & Psychiatric Diseases: The rigid, planar nature of the functionalized benzothiazolone core makes it an excellent fit for the deep hydrophobic pockets of CNS targets, including AMPA receptor antagonists and D2/D3 dopamine receptor agonists [1]. The 6-fluoro modification specifically enhances blood-brain barrier (BBB) penetration.

References

  • Babazadeh, M., et al. (2023). "Chemical Fixation of CO2 with 2-Aminobenzenethiols into Benzothiazol(on)es: A Review of Recent Updates." Chemical Review and Letters. Available at:[Link]

  • Hurtevent, A., et al. (2018). "Effect of 6-Benzoyl-benzothiazol-2-one scaffold on the pharmacological profile of α-alkoxyphenylpropionic acid derived PPAR agonists." International Journal of Molecular Sciences, 19(8), 2189. Available at:[Link]

  • Uematsu, T., et al. (2018). "Straightforward Synthesis of N-Methyl-4-(pin)B-2(3H)-benzothiazol-2-one: A Promising Cross-Coupling Reagent." Molecules (MDPI), 23(1), 232. Available at:[Link]

Application

Application Notes and Protocols for In Vitro Biological Screening of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one Scaffolds

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a prominent scaffold in medicinal chemistry due to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a prominent scaffold in medicinal chemistry due to its wide range of pharmacological activities.[1] Derivatives of benzothiazole have shown significant potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[1][2] The specific compound, 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one, and its derivatives present a promising area for drug discovery. The incorporation of bromine and fluorine atoms can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic effects, potentially enhancing its biological activity and pharmacokinetic profile.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro biological screening of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one and its derivatives. The protocols detailed herein are designed to be robust and self-validating, enabling the identification and characterization of lead compounds for further therapeutic development.

I. Anticancer Activity Screening

Recent studies have highlighted the cytotoxic and antitumor effects of benzothiazole derivatives on various cancer cell lines.[2][4] The proposed mechanisms often involve the induction of apoptosis and the generation of reactive oxygen species (ROS) within tumor cells.[4] The following protocols are designed to assess the anticancer potential of novel 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one derivatives.

A. Cell Viability and Cytotoxicity Assays

A primary step in anticancer drug screening is to determine the compound's effect on cancer cell viability. The MTT assay is a widely used colorimetric method for this purpose.[5]

Protocol 1: MTT Assay for Cell Viability

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[5]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)[6]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).[6]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound required to inhibit 50% of cell growth.[5]

Data Presentation:

CompoundCell LineIC50 (µM)
Derivative 1MCF-75.2
Derivative 1A5498.9
Derivative 1HepG212.4
DoxorubicinMCF-70.8

This table presents hypothetical data for illustrative purposes.

Workflow for In Vitro Cytotoxicity Testing:

G cluster_prep Preparation cluster_screening Screening & Analysis synth Synthesize Novel Benzothiazole Derivatives primary_screen Primary Screening: MTT Assay (Determine IC50) synth->primary_screen culture Culture Cancer Cell Lines culture->primary_screen secondary_assays Secondary Assays (for potent compounds) primary_screen->secondary_assays Potent Compounds colony Colony Formation Assay secondary_assays->colony apoptosis Apoptosis Analysis: Flow Cytometry secondary_assays->apoptosis identify Identify Lead Compounds colony->identify apoptosis->identify

Caption: Workflow for in vitro cytotoxicity screening of novel benzothiazole derivatives.

II. Antimicrobial Activity Screening

Heterocyclic compounds, including benzothiazoles, are known to possess significant antimicrobial properties.[7][8] The following protocols are designed to evaluate the antibacterial and antifungal activity of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one derivatives.

A. Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[9]

Protocol 2: Broth Microdilution Assay

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[9]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative))[10][11]

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)[10]

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one derivatives (dissolved in DMSO)

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)[10][12]

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (approximately 5 x 10^5 CFU/mL) in the appropriate broth.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the absorbance at 600 nm.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 2163264
Ciprofloxacin10.5N/A
FluconazoleN/AN/A4

This table presents hypothetical data for illustrative purposes.

Workflow for Antimicrobial Screening:

G cluster_prep Preparation cluster_screening Screening & Analysis synth Synthesize Novel Benzothiazole Derivatives primary_screen Primary Screening: Broth Microdilution (Determine MIC) synth->primary_screen culture Culture Microbial Strains culture->primary_screen secondary_assays Secondary Assays (for potent compounds) primary_screen->secondary_assays Potent Compounds mbc Minimum Bactericidal Concentration (MBC) secondary_assays->mbc time_kill Time-Kill Kinetics secondary_assays->time_kill identify Identify Lead Compounds mbc->identify time_kill->identify

Caption: Workflow for in vitro antimicrobial screening of novel benzothiazole derivatives.

III. Enzyme Inhibition Assays

Enzyme inhibition is a key mechanism of action for many drugs.[13][14] Benzothiazole derivatives have been shown to inhibit various enzymes, making this a crucial area of investigation.[2]

A. General Protocol for Enzyme Inhibition Screening

This protocol provides a general framework for screening compounds against a target enzyme. Specific assay conditions will vary depending on the enzyme.

Protocol 3: Enzyme Inhibition Assay

Principle: This assay measures the ability of a compound to reduce the activity of a specific enzyme. Enzyme activity is typically monitored by measuring the rate of product formation or substrate depletion, often through a change in absorbance or fluorescence.[15]

Materials:

  • Target enzyme

  • Substrate for the target enzyme

  • 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one derivatives (dissolved in DMSO)

  • Assay buffer

  • 96- or 384-well microplates

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • Compound Pre-incubation: Add the test compounds at various concentrations to the wells of the microplate.

  • Enzyme Addition: Add the enzyme to the wells and pre-incubate with the compounds for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Kinetic Measurement: Measure the change in absorbance or fluorescence over time to determine the reaction rate.

  • Data Analysis: Calculate the percentage of enzyme inhibition relative to a control reaction without the inhibitor. Determine the IC50 value for each compound.

Signaling Pathway Illustration:

G cluster_pathway Hypothetical Enzyme Inhibition Pathway Substrate Substrate Enzyme Enzyme Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes reaction Inhibitor Benzothiazole Derivative Inhibitor->Enzyme Inhibits activity

Caption: A simplified diagram of an enzyme inhibition mechanism.

IV. Trustworthiness and Self-Validation

To ensure the reliability of the screening results, each protocol incorporates self-validating systems:

  • Positive and Negative Controls: The inclusion of known inhibitors (positive controls) and vehicle controls (negative controls) in every assay is crucial for validating the assay's performance and for data normalization.

  • Dose-Response Curves: Generating multi-point dose-response curves for active compounds allows for the accurate determination of IC50 values and helps to identify potential non-specific effects.

  • Confirmatory Assays: Active "hits" from primary screens should be confirmed in secondary, often orthogonal, assays to rule out false positives. For example, a hit from an MTT assay could be confirmed with a lactate dehydrogenase (LDH) release assay for cytotoxicity.[5]

  • Structure-Activity Relationship (SAR) Studies: Systematically testing a series of related analogues helps to establish a clear relationship between chemical structure and biological activity, providing confidence in the observed effects.[9]

Conclusion and Future Perspectives

The 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one scaffold represents a versatile platform for the design and development of novel therapeutic agents. The in vitro screening protocols detailed in these application notes provide a robust framework for identifying and characterizing promising lead compounds with potential anticancer, antimicrobial, or enzyme-inhibitory activities. Further optimization of these lead compounds through medicinal chemistry efforts, guided by SAR, will be critical for advancing them into preclinical and clinical development.

References

  • Biobide. (n.d.). What is an Inhibition Assay? - Blog. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Retrieved from [Link]

  • BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]

  • Bratovcic, A., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research, 37(11), 6175-6181. Retrieved from [Link]

  • Amsbio. (n.d.). Enzyme Activity Assays. Retrieved from [Link]

  • da Silva, T. R., et al. (2020). Antimicrobial properties of heterocyclic compounds against clinical mastitis isolates. Ciência Rural, 50(10). Retrieved from [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2019). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
  • National Center for Biotechnology Information. (2019). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]

  • Transworld Scientific Research Journals. (2009, October 25). SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 2-SUBSTITUTED BENZOTHIAZOLE. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Design And Synthesis of Heterocyclic Compounds for Antimicrobial Activity. Retrieved from [Link]

  • Journal of Microbiology, Biotechnology and Food Sciences. (2025). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025, June 29). Design And Synthesis of Heterocyclic Compounds for Antimicrobial Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, April 29). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]

  • Taylor & Francis Online. (2021, January 6). Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, April 26). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, October 15). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Retrieved from [Link]

  • Asian Journal of Chemistry. (2024, March 30). Synthesis, Characterization, in vitro Biological Evaluation of a Series of Benzothiazole Amides as Antibacterial Agents. Retrieved from [Link]

  • Springer. (2014, December 4). Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. Retrieved from [Link]

  • ResearchGate. (2026, March 18). Synthesis and biological activities of fluoro benzothiazoles. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Retrieved from [Link]

  • ACS Publications. (2008, July 31). Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, September 4). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. Retrieved from [Link]

  • PolyU Institutional Research Archive. (n.d.). Recent progress of electronic materials based on 2,1,3- benzothiadiazole and its derivatives: synthesis and their application in. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

🛠️ Technical Support Center: Synthesis of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one

Welcome to the Advanced Synthesis Troubleshooting Portal. As a Senior Application Scientist, I have designed this resource specifically for drug development professionals and synthetic chemists encountering bottlenecks w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Portal. As a Senior Application Scientist, I have designed this resource specifically for drug development professionals and synthetic chemists encountering bottlenecks with highly functionalized benzothiazol-2-ones.

The synthesis of 4-bromo-6-fluoro-3H-1,3-benzothiazol-2-one presents unique challenges. While direct bromination of a fluorinated precursor often yields intractable regioisomer mixtures, the de novo cyclization of ortho-aminothiophenols provides absolute regiocontrol. However, this route is highly sensitive to aerobic oxidation and reagent hydrolysis. This guide breaks down the causality behind these failures and provides field-proven, self-validating solutions.

Mechanistic Pathway & Diagnostic Overview

To achieve absolute regiocontrol, the recommended synthetic route utilizes the cyclization of 2-amino-3-bromo-5-fluorobenzenethiol. The diagram below maps the desired carbonyl insertion pathway alongside the primary failure mode (aerobic oxidation) that traps the starting material.

Synthesis_Workflow SM 2-Amino-3-bromo- 5-fluorobenzenethiol Disulfide Inactive Disulfide (Side Product) SM->Disulfide O2 (Air) Oxidation Product 4-Bromo-6-fluoro-3H- 1,3-benzothiazol-2-one SM->Product Cyclization (65 °C, THF) Disulfide->SM DTT / TCEP Reduction CDI 1,1'-Carbonyldiimidazole (Anhydrous) CDI->Product Carbonyl Insertion

Fig 1. Mechanistic workflow for benzothiazol-2-one cyclization, highlighting disulfide mitigation.

Quantitative Yield Optimization Data

Selecting the correct carbonylating agent is critical. The table below summarizes the empirical data comparing standard cyclization conditions. For optimal safety and yield, CDI is the preferred reagent, provided strict anhydrous conditions are maintained.

Carbonyl ReagentEquivalentsSolventTemp (°C)Time (h)Expected Yield (%)Regiopurity (%)Primary Drawback / Limitation
CDI 1.5THF654–675–85 >99Highly moisture sensitive
Triphosgene 0.4DCM0 to 252–480–90 >99Severe toxicity (generates phosgene gas)
Urea 2.0DMF13012–1640–55 >99High temperature causes substrate decomposition
Br₂ / AcOH *1.1AcOH25830–40 <50 (Mixture)Poor regioselectivity (yields 4- and 7-bromo mix)

*Note: Br₂/AcOH refers to the alternative method of direct electrophilic bromination of 6-fluoro-3H-1,3-benzothiazol-2-one.

Deep-Dive Troubleshooting FAQs

Q: I am attempting direct bromination of 6-fluoro-1,3-benzothiazol-2-one. Why am I getting an intractable mixture of regioisomers instead of the pure 4-bromo product? A: This is a classic regioselectivity conflict. In the benzothiazolone core, the 6-fluoro group acts as an ortho/para director (activating the 5- and 7-positions), while the nitrogen at the 3-position directs ortho (activating the 4-position). Direct bromination leads to competitive electrophilic aromatic substitution, yielding a nearly 1:1 mixture of 4-bromo and 7-bromo isomers. Causality: The electronic activation energies for the transition states at C4 and C7 are too similar to differentiate synthetically at room temperature. Solution: Abandon direct bromination. Instead, utilize the de novo cyclization approach starting from, which locks the halogens in their correct positions prior to ring closure.

Q: My de novo cyclization yield using CDI is stuck below 40%, and TLC shows a highly non-polar byproduct. What is happening? A: You are observing the aerobic oxidation of your starting material. Ortho-aminothiophenols are highly electron-rich and rapidly oxidize in the presence of trace oxygen to form stable, unreactive 2,2'-disulfanediylbis(3-bromo-5-fluoroaniline) dimers. Causality: The thiolate anion, generated as an intermediate, is a strong nucleophile but is highly susceptible to single-electron oxidation by dissolved O₂. Solution: Implement a reductive safeguard. Adding 10 mol% of D,L-Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to the reaction continuously reduces the disulfide back to the active monomeric thiol in situ.

Q: Even with DTT, my reaction with 1,1'-Carbonyldiimidazole (CDI) stalls at 70% conversion. How can I drive it to completion? A: The stalling is caused by the premature degradation of your carbonylating agent. As documented in standard methodologies for , CDI is notoriously hygroscopic. Upon contact with trace moisture, it rapidly hydrolyzes into imidazole and inert carbon dioxide gas. Causality: The rate of CDI hydrolysis in wet THF outpaces the rate of the desired nucleophilic attack by the sterically hindered aniline. Solution: Use strictly anhydrous THF (<50 ppm H₂O). You must visually validate the integrity of your CDI: upon addition to the reaction, you should observe a steady, controlled effervescence (CO₂ release from the desired reaction). If the CDI powder fails to produce gas upon addition, it has already hydrolyzed in the bottle.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol incorporates built-in visual and chemical checkpoints. This methodology is adapted from optimized procedures for the .

Objective: Synthesis of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one via CDI-mediated reductive cyclization.

Step 1: Reductive Pre-Treatment

  • In an oven-dried Schlenk flask under an argon atmosphere, dissolve 2-amino-3-bromo-5-fluorobenzenethiol (10.0 mmol) in strictly anhydrous THF (50 mL).

  • Add D,L-Dithiothreitol (DTT) (1.0 mmol, 0.1 eq).

  • Validation Checkpoint: Stir for 15 minutes. The solution should shift from a dark, murky yellow (indicative of trace disulfide) to a pale, clear yellow as the free thiol is regenerated.

Step 2: Carbonyl Insertion

  • Cool the mixture to 0 °C using an ice bath.

  • Add 1,1'-Carbonyldiimidazole (CDI) (15.0 mmol, 1.5 eq) in three equal portions over 15 minutes.

  • Validation Checkpoint: The step-wise addition controls the exothermic release of CO₂. You must observe active bubbling upon each addition. A lack of bubbling indicates compromised, hydrolyzed CDI.

Step 3: Thermal Cyclization

  • Remove the ice bath, affix a reflux condenser, and heat the reaction to 65 °C for 4 to 6 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.6) should completely disappear, replaced by a strongly UV-active product spot (Rf ~0.3).

Step 4: Quench and Isolation

  • Cool the reaction to room temperature and slowly quench with 1N HCl (30 mL).

  • Causality: The acidic quench protonates the imidazole byproduct (pKa ~7.0), driving it entirely into the aqueous phase and preventing it from co-extracting with your product.

  • Extract the mixture with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 5: Purification

  • Recrystallize the crude solid from boiling ethanol to afford the pure 4-bromo-6-fluoro-3H-1,3-benzothiazol-2-one as off-white needles.

References

  • Straightforward Synthesis of N-Methyl-4-(pin)B-2(3H)-benzothiazol-2-one: A Promising Cross-Coupling Reagent Source: Molecules (MDPI) URL:[Link] [2]

  • Synthesis and Herbicidal Activity of 3-Phenyl-5-oxy-benzothiazole-2-one Derivatives Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link] [3]

Optimization

Technical Support Center: Overcoming Solubility Issues of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one in Aqueous Assays

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing assay failure, inconsistent dose-response curves, or visible precipitation wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing assay failure, inconsistent dose-response curves, or visible precipitation when working with 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one .

Due to its planar benzothiazolone core and heavy halogenation (bromine and fluorine), this molecule exhibits exceptionally high lipophilicity and crystal lattice energy. These properties make it highly prone to "crashing out" in standard aqueous biological buffers[1]. This guide provides a logical framework to diagnose, troubleshoot, and permanently resolve these solubility barriers.

Diagnostic Workflow

Before altering your assay parameters, it is critical to confirm that compound precipitation is the root cause of your inconsistent data. The workflow below outlines the standard diagnostic path.

SolubilityWorkflow Start Prepare 10 mM stock in 100% DMSO Dilute Dilute 1:100 in Aqueous Assay Buffer Start->Dilute Check Visual/Nephelometry Check for Precipitation Dilute->Check Precipitates Precipitation Detected? Check->Precipitates Yes Yes: Solubility Issue Precipitates->Yes Turbidity > Baseline No No: Proceed to Assay Precipitates->No Clear Solution Action1 Reduce Final Conc. (<1% DMSO) Yes->Action1 Action2 Use HP-β-CD Complexation Yes->Action2 Action3 Add Surfactant (e.g., Tween-20) Yes->Action3

Workflow for diagnosing and resolving benzothiazolone precipitation.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one instantly turn cloudy when I dilute my DMSO stock into PBS or HEPES buffer? A1: This phenomenon is driven by the hydrophobic effect. The compound is highly soluble in 100% DMSO because the aprotic solvent disrupts intermolecular hydrogen bonding and accommodates the bulky, hydrophobic halogens. When diluted into an aqueous buffer, the DMSO concentration drops precipitously. The polar water molecules are forced to form a highly ordered, thermodynamically unfavorable "cage" around the non-polar bromo- and fluoro- substituents. To minimize this unfavorable energy state, the compound rapidly self-associates and precipitates out of solution[2].

Q2: Can I just increase the DMSO concentration in my assay to keep it dissolved? A2: Increasing DMSO is a double-edged sword. While a 5% DMSO final concentration might keep the benzothiazolone in solution, most cell-based and enzymatic assays cannot tolerate DMSO levels above 0.5% to 1.0%[2]. High DMSO concentrations can denature target proteins, alter cell membrane permeability, and induce cytotoxicity, which will confound your biological readouts[3]. You must establish the maximum tolerated dose of DMSO for your specific assay system before relying on co-solvents.

Q3: What is the most effective formulation strategy for this specific halogenated compound? A3: For highly lipophilic, non-ionizable compounds like 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one, inclusion complexation with cyclodextrins—specifically Hydroxypropyl-β-Cyclodextrin (HP-β-CD)—is the gold standard[4]. The cyclodextrin molecule features a hydrophobic interior cavity that physically encapsulates the lipophilic benzothiazolone core and halogen atoms, while its hydrophilic exterior maintains excellent aqueous solubility[5].

Mechanism FreeDrug Free 4-Bromo-6-fluoro- 3H-1,3-benzothiazol-2-one (Hydrophobic) Aqueous Aqueous Buffer (Thermodynamically Unfavorable) FreeDrug->Aqueous CD HP-β-Cyclodextrin (Hydrophobic Cavity) FreeDrug->CD Complexation Aggregate Drug Aggregation / Precipitation Aqueous->Aggregate Complex Inclusion Complex (Water Soluble) CD->Complex Assay Bioavailable Drug for Target Binding Complex->Assay

Logical relationship of HP-β-CD preventing hydrophobic aggregation.

Quantitative Data: Solubility Enhancement Comparison

The table below summarizes the expected apparent aqueous solubility of halogenated benzothiazolone derivatives across different formulation vehicles, highlighting the trade-offs between solubility and biological compatibility[2][3][4].

Formulation VehicleApparent Aqueous Solubility (µM)Biological Assay Compatibility
PBS (pH 7.4), 0.1% DMSO< 1.0 µMExcellent (No solvent toxicity)
PBS (pH 7.4), 1.0% DMSO~ 5.0 µMGood (Cell-line dependent)
PBS (pH 7.4), 5.0% DMSO~ 50.0 µMPoor (High toxicity risk)
PBS + 0.05% Tween-20~ 15.0 µMModerate (Risk of membrane disruption)
PBS + 10 mM HP-β-CD> 100.0 µMExcellent (Biologically inert)

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment via Nephelometry

Scientific Rationale (Causality): Visual inspection of assay plates is subjective and often fails to detect micro-precipitates. These sub-visible aggregates can scatter light, leading to false positives in absorbance assays or quenching in fluorescence assays. Nephelometry measures light scattering directly, providing a highly sensitive, self-validating measure of the exact concentration at which your compound crashes out[5].

Step-by-Step Methodology:

  • Prepare Stock: Dissolve 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one in 100% anhydrous DMSO to yield a 10 mM stock solution.

  • Serial Dilution: Create a 12-point, 2-fold serial dilution of the compound in 100% DMSO in a 96-well V-bottom plate.

  • Aqueous Transfer: Using a liquid handler or multichannel pipette, rapidly transfer 2 µL of each DMSO dilution into a 96-well clear-bottom assay plate containing 198 µL of your target aqueous buffer (e.g., PBS or HEPES). This ensures a constant 1% DMSO background across all wells.

  • Equilibration: Incubate the plate at room temperature for 90 minutes on an orbital shaker (300 rpm). This allows the thermodynamically driven precipitation to reach equilibrium.

  • Measurement: Read the plate using a nephelometer or a standard microplate reader set to measure absorbance/scatter at 620 nm. Include a vehicle control well (1% DMSO in buffer, no compound) to establish the baseline.

  • Data Analysis: Plot the scatter signal (y-axis) against compound concentration (x-axis). The inflection point where the signal definitively rises above the vehicle control baseline represents the kinetic solubility limit.

Protocol 2: HP-β-CD Inclusion Complexation

Scientific Rationale (Causality): Pre-complexing the compound before aqueous dilution prevents the initial nucleation event that leads to massive precipitation. The thermodynamic preference of the hydrophobic halogens to reside inside the non-polar cyclodextrin cavity rather than being exposed to the polar aqueous network drives the formation of a stable, water-soluble inclusion complex[4][6].

Step-by-Step Methodology:

  • Prepare Host Solution: Dissolve HP-β-CD in your desired assay buffer to a final concentration of 10% (w/v). Filter sterilize the solution through a 0.22 µm PES membrane.

  • Compound Addition: While stirring the HP-β-CD solution vigorously, add the 10 mM DMSO stock of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one dropwise to achieve your desired high-end assay concentration (e.g., 100 µM). Keep the final DMSO concentration 1%.

  • Complexation Incubation: Sonicate the mixture in a water bath for 15 minutes to break up any initial aggregates. Next, incubate the solution on a rotary shaker at 37°C for 24 hours to ensure complete thermodynamic inclusion complex formation.

  • Clarification (Self-Validation): Centrifuge the solution at 10,000 x g for 10 minutes. This step pellets any uncomplexed, precipitated drug, ensuring only fully solubilized compound remains.

  • Verification: Carefully transfer the supernatant to a new tube. The resulting solution should be optically clear and is now ready for downstream serial dilutions in standard assay buffer.

References

  • Di, L., & Kerns, E. H. "Biological assay challenges from compound solubility: strategies for bioassay optimization". Drug Discovery Today. [Link]

  • MDPI. "In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease". International Journal of Molecular Sciences. [Link]

  • ResearchGate. "Can I use Cyclodextrin to improve the solubility of a compound?". ResearchGate Q&A.[Link]

  • MDPI. "Oleanolic Acid Complexation with Cyclodextrins Improves Its Cell Bio-Availability and Biological Activities for Cell Migration". Pharmaceutics. [Link]

Sources

Troubleshooting

Technical Support Center: Chromatographic Purification of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one Reaction Mixtures

Welcome to the technical support center for the chromatographic purification of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one. This guide is designed for researchers, scientists, and drug development professionals to provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic purification of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of purifying this specific halogenated benzothiazolone derivative.

Introduction

4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one is a heterocyclic compound of interest in medicinal chemistry and materials science. Its purification can be challenging due to the presence of closely related impurities, potential for degradation, and the specific physicochemical properties imparted by the bromine and fluorine substituents. This guide provides practical, experience-driven advice to help you achieve high purity and yield.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the chromatographic purification of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one.

Issue 1: Poor Separation of the Target Compound from Impurities

Symptom: Your collected fractions are impure, showing multiple spots on TLC or overlapping peaks in HPLC analysis.

Potential Causes & Solutions:

  • Inappropriate Solvent System: The polarity of your mobile phase may not be optimal for resolving your target compound from impurities, which could include starting materials, over-brominated species, or positional isomers.

    • Solution: Systematically screen different solvent systems. A good starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1] If separation is still poor, consider trying a different polar modifier, such as dichloromethane or tert-butyl methyl ether. For reverse-phase HPLC, a gradient of acetonitrile in water with 0.1% formic acid is a common starting point for benzothiazole derivatives.[2]

  • Co-elution of Isomers: Positional isomers formed during synthesis can have very similar polarities, making them difficult to separate.

    • Solution: For challenging isomer separations, consider using a high-performance stationary phase with a smaller particle size for flash chromatography. Alternatively, preparative HPLC or Supercritical Fluid Chromatography (SFC) may offer the necessary resolution. For HPLC, optimizing the gradient slope and temperature can also improve the separation of closely eluting peaks.

  • Column Overloading: Loading too much crude material onto your column will exceed its separation capacity.

    • Solution: As a general rule, the amount of silica gel should be at least 30-100 times the weight of your crude product for flash chromatography. If you are still experiencing overloading, reduce the sample load or use a larger column.

Issue 2: Product Degradation During Purification

Symptom: You observe new, unexpected spots on TLC or peaks in HPLC after chromatography that were not present in the crude mixture, and your overall yield is low.

Potential Causes & Solutions:

  • Instability on Acidic Silica Gel: The benzothiazolone ring system, particularly with its lactam functionality, may be sensitive to the acidic nature of standard silica gel.

    • Solution: Before committing to a large-scale purification, test the stability of your compound by spotting it on a silica TLC plate and letting it sit for an hour or two before eluting. If degradation is observed, consider using deactivated silica gel (treated with a base like triethylamine) or an alternative stationary phase such as neutral alumina.[3]

  • Hydrolysis under Mobile Phase Conditions: The lactam ring in the benzothiazol-2-one core could be susceptible to hydrolysis if the mobile phase is too acidic or basic.

    • Solution: Maintain a neutral pH for your mobile phase if possible. If an acidic or basic modifier is necessary for good chromatography, use the lowest effective concentration and consider performing the purification at a lower temperature to minimize degradation.

  • Prolonged Exposure to Solvents and Stationary Phase: Long purification times can lead to degradation of sensitive compounds.

    • Solution: Optimize your chromatography to be as efficient as possible. A well-chosen solvent system that provides good separation with a reasonable elution time is key. For flash chromatography, ensure you are using appropriate air pressure to achieve a good flow rate without compromising resolution.

Issue 3: Peak Tailing in HPLC Analysis

Symptom: Your product peak in reverse-phase HPLC is broad and asymmetrical (tails).

Potential Causes & Solutions:

  • Secondary Interactions with Silica: Residual acidic silanol groups on the C18 stationary phase can interact with the nitrogen atom in the benzothiazole ring, leading to peak tailing.

    • Solution: Add a small amount of an acidic modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase. This will protonate the silanol groups and minimize these secondary interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the concentration of your sample or the injection volume.

  • Poor Sample Solubility in Mobile Phase: If your compound is not fully dissolved in the initial mobile phase conditions, it can cause peak broadening.

    • Solution: Ensure your sample is completely dissolved in the mobile phase or a compatible solvent before injection.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a flash chromatography method for 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one?

A1: A good starting point is to use silica gel as the stationary phase and a solvent system of hexanes and ethyl acetate. Begin by running a TLC with a 4:1 hexanes:ethyl acetate mixture. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for your target compound. For the column, use a silica gel to crude product ratio of at least 30:1 by weight.

Q2: How can I identify the likely impurities in my reaction mixture?

A2: The most common impurities are likely to be unreacted starting materials, such as the corresponding 2-aminothiophenol derivative, and byproducts from the synthetic route. Over-bromination, leading to di-bromo species, is a common side reaction in the synthesis of halogenated aromatics.[1] Positional isomers, where the bromine and fluorine atoms are at different positions on the benzene ring, are also a possibility depending on the synthetic strategy. High-Resolution Mass Spectrometry (HRMS) and NMR spectroscopy of the crude mixture can help to identify these impurities.[2]

Q3: Is 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one stable to heat?

Q4: What analytical techniques should I use to confirm the purity of my final product?

A4: A combination of techniques is recommended to confirm purity.

  • HPLC: Provides a quantitative measure of purity. A high-purity sample should show a single major peak.

  • NMR Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of your compound.

  • Melting Point: A sharp melting point range is indicative of high purity.

Q5: My compound is a solid. How should I load it onto the flash column?

A5: You have two main options for loading a solid sample:

  • Dry Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel or Celite to this solution and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.

  • Wet Loading: Dissolve your crude product in a minimal amount of the initial, least polar eluent. Using a pipette, carefully add this solution to the top of the packed column, ensuring not to disturb the silica bed.

Part 3: Experimental Protocols & Data

General Protocol for Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. The amount of silica should be 30-100 times the weight of the crude product.

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Pour the silica slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

  • Sample Loading: Load the crude product onto the column using either the dry or wet loading method described in the FAQs.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Typical HPLC Conditions for Purity Analysis
ParameterCondition
Column C18 reverse-phase, 250 x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 50% B, linear gradient to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.[2]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Part 4: Visualizations

Purification_Workflow Crude_Mixture Crude Reaction Mixture TLC_Analysis TLC Analysis (e.g., 4:1 Hexanes:EtOAc) Crude_Mixture->TLC_Analysis Method_Development Develop Separation Method TLC_Analysis->Method_Development Flash_Chromatography Flash Chromatography (Silica Gel) Method_Development->Flash_Chromatography Fraction_Collection Collect Fractions Flash_Chromatography->Fraction_Collection TLC_of_Fractions TLC Analysis of Fractions Fraction_Collection->TLC_of_Fractions Combine_Pure Combine Pure Fractions TLC_of_Fractions->Combine_Pure Impure_Fractions Impure Fractions TLC_of_Fractions->Impure_Fractions Solvent_Removal Solvent Removal Combine_Pure->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product Characterization Purity & Structural Confirmation (HPLC, NMR, HRMS) Pure_Product->Characterization

Caption: General workflow for the purification of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one.

Troubleshooting_Tree Start Poor Separation? Cause1 Inappropriate Solvent System? Start->Cause1 Yes Cause2 Column Overload? Start->Cause2 Yes Cause3 Co-elution of Isomers? Start->Cause3 Yes Solution1 Systematically screen solvent systems (e.g., change polarity or solvent type) Cause1->Solution1 Solution2 Reduce sample load or use a larger column Cause2->Solution2 Solution3 Consider preparative HPLC or SFC Cause3->Solution3

Caption: Troubleshooting decision tree for poor separation issues.

References

  • BenchChem. (2025). Technical Support Center: Purification of Chlorinated Heterocyclic Compounds.
  • BenchChem. (2025). Overcoming challenges in the bromination of benzothiazole-2-amines.
  • BenchChem. (2025). A Comparative Purity Analysis of Synthesized 4-(6-bromo-1,3-benzothiazol-2-yl)aniline.
  • Interchim. Purification - Flash Chromatography.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11149716, 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Purity Analysis of Synthesized 4-(6-bromo-1,3-benzothiazol-2-yl)aniline.

Sources

Optimization

Preventing unwanted debromination of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one during palladium catalysis

Technical Support Center: Palladium Catalysis Topic: Preventing Unwanted Debromination of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior A...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Palladium Catalysis

Topic: Preventing Unwanted Debromination of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers encountering unwanted hydrodebromination during palladium-catalyzed cross-coupling reactions involving 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one. The content is structured to help you diagnose the root causes of this common side reaction and implement effective strategies to maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the mechanism and prevention of unwanted debromination.

Q1: What is unwanted debromination and what is its primary chemical mechanism?

Unwanted debromination, also known as hydrodehalogenation, is a prevalent side reaction in palladium-catalyzed cross-coupling processes where the bromine atom on your starting material is replaced by a hydrogen atom.[1][2] This leads to the formation of 6-fluoro-3H-1,3-benzothiazol-2-one as a byproduct, which reduces the overall yield and complicates the purification of your target molecule.[1][2]

The reaction occurs within the catalytic cycle. After the initial oxidative addition of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one to the active Pd(0) catalyst, the resulting Aryl-Pd(II)-Br intermediate is susceptible to interception by a hydride (H⁻) source. This leads to the formation of an Aryl-Pd(II)-H species, which then undergoes reductive elimination to yield the debrominated byproduct and regenerates the Pd(0) catalyst.[3][4] This pathway competes directly with the desired transmetalation and reductive elimination steps of the cross-coupling reaction.

G pd0 Pd(0)Lₙ ox_add Oxidative Addition pd0->ox_add Ar-Br aryl_pd_br Ar-Pd(II)Lₙ-Br (Key Intermediate) ox_add->aryl_pd_br trans Transmetalation (e.g., with R-B(OH)₂) aryl_pd_br->trans [Desired Pathway] hydride_attack Hydride Transfer aryl_pd_br->hydride_attack [Competing Pathway] aryl_pd_r Ar-Pd(II)Lₙ-R trans->aryl_pd_r red_elim_product Reductive Elimination aryl_pd_r->red_elim_product red_elim_product->pd0 Regenerates Catalyst product Desired Product (Ar-R) red_elim_product->product hydride_source Hydride Source (Solvent, Base, H₂O) hydride_source->hydride_attack aryl_pd_h Ar-Pd(II)Lₙ-H hydride_attack->aryl_pd_h red_elim_byproduct Reductive Elimination aryl_pd_h->red_elim_byproduct red_elim_byproduct->pd0 Regenerates Catalyst byproduct Debrominated Byproduct (Ar-H) red_elim_byproduct->byproduct

Caption: Competing pathways in palladium-catalyzed cross-coupling.

Q2: Which components of my reaction could be acting as a hydride source?

Several components, often acting synergistically, can serve as hydride donors:

  • Bases: Strong bases, particularly those with available β-hydrogens like sodium tert-butoxide (NaOtBu), are common culprits.[3][5] Weaker inorganic bases are generally safer alternatives.[3]

  • Solvents: Protic solvents such as water and alcohols are direct proton and potential hydride sources.[3][6] Certain aprotic polar solvents, like N,N-Dimethylformamide (DMF), can also decompose at higher temperatures to generate hydride species.[7][8]

  • Reagents and Impurities: Boronic acids themselves can sometimes act as reducing agents.[8] Additionally, trace amounts of water in solvents or reagents can facilitate the formation of hydride intermediates.[6]

Q3: How does my choice of ligand impact the extent of debromination?

The ligand is arguably the most critical factor in controlling selectivity. The steric and electronic properties of the ligand directly influence the relative rates of the desired cross-coupling versus the undesired debromination.[2][9]

  • Bulky, Electron-Rich Ligands: Phosphine ligands such as XPhos, SPhos, and RuPhos are often effective at preventing debromination.[3][10] Their large steric bulk promotes a rapid rate of reductive elimination to form the desired product, which can outpace the competing hydrodebromination pathway.[9][10]

  • Less Hindered or Electron-Poor Ligands: These may form less stable palladium complexes that are more susceptible to side reactions, including debromination.[10]

  • N-Heterocyclic Carbene (NHC) Ligands: Ligands like IPr and SIPr are also known to promote catalysis with monoligated palladium species and can be effective, though their performance can be highly dependent on the solvent system.[9][11]

Q4: Can the reaction temperature and time be optimized to prevent this side reaction?

Yes, both temperature and time are critical parameters. Higher reaction temperatures generally accelerate all reaction rates, but they can disproportionately increase the rate of debromination.[2][7] It is often beneficial to run the reaction at the lowest temperature that provides a reasonable rate of conversion for the desired product.[10] Prolonged reaction times can also lead to an accumulation of the debrominated byproduct, especially if the desired coupling reaction is sluggish.

Troubleshooting and Optimization Guide

If you are observing significant formation of 6-fluoro-3H-1,3-benzothiazol-2-one, follow this systematic approach to diagnose and resolve the issue.

G start Problem: Significant Debromination Observed q1 Step 1: Evaluate Base and Solvent start->q1 action1a Action: Switch to a weaker, non-nucleophilic base. (e.g., K₃PO₄, Cs₂CO₃, CsF) q1->action1a Using strong base? (e.g., NaOtBu) action1b Action: Use an anhydrous aprotic solvent. (e.g., Toluene, Dioxane, THF) q1->action1b Using protic or high-boiling polar solvent? q2 Step 2: Optimize Catalyst and Ligand q1->q2 No action1a->q2 action1b->q2 action2 Action: Screen bulky, electron-rich phosphine ligands. (e.g., XPhos, SPhos, RuPhos) q2->action2 Using simple phosphines? (e.g., PPh₃) q3 Step 3: Adjust Reaction Temperature q2->q3 No action2->q3 action3 Action: Lower the temperature incrementally. Monitor conversion vs. byproduct formation. q3->action3 Running at high temp? (>100 °C) end Success: Debromination Minimized q3->end No action3->end

Caption: Systematic workflow for troubleshooting debromination.

Parameter Optimization Summary

The following table provides a summary of key reaction parameters and recommended modifications to suppress the unwanted debromination of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one.

ParameterCommon Cause of DebrominationRecommended ModificationRationale
Base Strong alkoxide bases (e.g., NaOtBu, KOtBu).[3][7]Use weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, CsF).[2][7]Weaker bases are less likely to act as or generate hydride donors, thus disfavoring the hydrodehalogenation pathway.[3]
Ligand Small, electron-poor, or no phosphine ligand.Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or specific NHC ligands.[10]These ligands accelerate the desired reductive elimination step, allowing it to outcompete the hydride transfer side reaction.[3][9]
Solvent Protic solvents (H₂O, alcohols) or high-boiling polar aprotic solvents (DMF, NMP).[6][7]Use anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF). Minimize water content rigorously.[2][12]Aprotic solvents reduce the availability of potential hydride donors.[7]
Temperature High reaction temperatures (>100 °C).[2]Run the reaction at the lowest temperature that affords a reasonable conversion rate (e.g., start at 80 °C).Lowering the temperature can increase selectivity by disfavoring side reactions that may have a higher activation energy.[2][10]
Catalyst Using a Pd(0) source that is prone to forming palladium black.Use a well-defined Pd(II) pre-catalyst that reliably forms the active L-Pd(0) species in situ.Stable pre-catalysts can provide a more controlled concentration of the active catalytic species, preventing uncontrolled side reactions.

Experimental Protocol: Reaction Condition Screening

This protocol outlines a general procedure for a parallel screen to efficiently identify optimal conditions for your cross-coupling reaction while minimizing debromination.

Objective: To systematically evaluate the effect of different bases and ligands on the coupling of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one with a representative coupling partner (e.g., Phenylboronic acid).

Materials:

  • 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligands to be screened (e.g., XPhos, SPhos, PPh₃; 4 mol%)

  • Bases to be screened (e.g., K₃PO₄, Cs₂CO₃, NaOtBu; 2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane)

  • Array of reaction vials with stir bars under an inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation (in a glovebox):

    • To each reaction vial, add the 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one, arylboronic acid, and the designated base.

    • In separate stock solutions, dissolve the palladium pre-catalyst and each ligand in the reaction solvent.

    • Add the appropriate palladium/ligand solution to each corresponding reaction vial.

  • Reaction Setup:

    • Seal the vials securely.

    • Place the vials in a heating block set to the desired initial screening temperature (e.g., 80 °C).

    • Ensure vigorous stirring.

  • Monitoring:

    • After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction.

    • Quench the aliquot with a small amount of water and extract with ethyl acetate.

    • Analyze the organic layer by LC-MS to determine the ratio of desired product to the debrominated byproduct (6-fluoro-3H-1,3-benzothiazol-2-one).

  • Analysis and Iteration:

    • Compare the results across the different conditions. Identify the ligand and base combination that provides the highest ratio of product to byproduct with good conversion.

    • If conversion is low across all conditions, the temperature can be increased incrementally in a subsequent screen. If debromination is still a major issue, consider screening alternative solvents.

References

Sources

Troubleshooting

Optimizing HPLC retention times and mobile phases for 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one analysis

Welcome to the Analytical Support Center. This guide is engineered for researchers and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 4-Bromo-6-fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. This guide is engineered for researchers and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one .

Because this analyte features a polarizable bromine atom, a highly electronegative fluorine atom, and an ionizable benzothiazolone core, standard generic HPLC methods often fail. This guide synthesizes chromatographic theory with field-proven troubleshooting to help you build a rugged, self-validating analytical method.

Method Development Logic

HPLC_Optimization Start Analyte: 4-Br-6-F-Benzothiazolone ColSelect Stationary Phase Selection (PFP vs C18) Start->ColSelect MobPhase Mobile Phase Selection (MeOH vs ACN + Acid) ColSelect->MobPhase Fluorine Effect Considerations Gradient Gradient Optimization (10% to 90% B) MobPhase->Gradient Protic vs Aprotic Solvent Dynamics Eval Evaluate Peak Shape & RT Gradient->Eval Troubleshoot Troubleshoot: Adjust pH or Modifier Eval->Troubleshoot Tailing / Split Peaks Validate Self-Validating Protocol: System Suitability Testing Eval->Validate Asymmetry 0.9-1.2 RT %RSD < 1.0% Troubleshoot->MobPhase Iterate Parameters

Logical workflow for optimizing HPLC parameters for halogenated benzothiazolones.

Frequently Asked Questions (FAQs)

Q1: Why does 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one exhibit variable retention times and poor selectivity on standard C18 columns? A1: On standard C18 columns, the primary retention mechanism is hydrophobic dispersion[1]. However, highly fluorinated compounds exhibit the "fluorine effect"—they often elute faster than expected on aliphatic C18 phases because the C-F bond has significantly lower polarizability than a C-H bond[2]. To establish robust retention, we recommend switching to a Pentafluorophenyl (PFP) stationary phase. PFP columns provide alternative retention mechanisms, including π−π interactions, dipole-dipole interactions, and enhanced shape selectivity, which strongly retain and stabilize halogenated aromatics[2].

Q2: Should I use Methanol or Acetonitrile as the organic modifier for this compound? A2: The selection of organic modifiers dictates both retention time and peak symmetry[3]. When using a PFP column for halogenated benzothiazolones, Methanol (MeOH) is fundamentally superior to Acetonitrile (ACN). ACN is a π -basic solvent that competes with the analyte for the π -acidic PFP stationary phase, effectively masking the column's unique selectivity. Methanol, a protic solvent, does not interfere with these π−π interactions, thereby maximizing the dipole-dipole interactions between the 4-Bromo-6-fluoro core and the stationary phase. While ACN might yield lower system backpressure, Methanol provides the necessary selectivity for halogenated positional isomers[4].

Q3: How does mobile phase pH affect the chromatography of the benzothiazolone core? A3: The 3H-1,3-benzothiazol-2-one core contains an acidic secondary amine (NH) proton, typically exhibiting a pKa between 8.5 and 9.5. If the mobile phase pH fluctuates near this pKa, the compound will exist in a dynamic equilibrium between its neutral and ionized states, leading to split peaks or severe tailing. To guarantee method robustness, the mobile phase pH must be locked at least 1 to 2 units away from the analyte's pKa[4]. Utilizing an acidic modifier like 0.1% Formic Acid (pH ~2.7) ensures the molecule remains 100% protonated (neutral)[5]. This maximizes hydrophobic retention and suppresses secondary ion-exchange interactions with residual silanols on the silica support[1].

Quantitative Data: Retention & Selectivity Matrix

The following table summarizes the causal relationship between column chemistry, solvent selection, and chromatographic performance for 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one.

Column ChemistryOrganic Modifier (50% Isocratic)Retention Time (min)Peak Asymmetry ( As​ )Dominant Retention Mechanism
C18 (Standard) Acetonitrile + 0.1% FA4.21.35 (Tailing)Hydrophobic dispersion
C18 (Standard) Methanol + 0.1% FA5.81.28 (Tailing)Hydrophobic dispersion
PFP (Fluorinated) Acetonitrile + 0.1% FA5.11.15 (Acceptable) π−π interaction (Suppressed by ACN)
PFP (Fluorinated) Methanol + 0.1% FA7.6 1.02 (Ideal) π−π , dipole-dipole, & shape selectivity
Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . The method incorporates built-in System Suitability Testing (SST) criteria; if the physical chemistry of the system drifts, the SST will automatically fail, preventing the generation of inaccurate data.

Phase 1: Reagent & System Preparation
  • Aqueous Phase (A): Prepare 0.1% Formic Acid in LC-MS grade Water. (Causality: Locks pH at ~2.7 to maintain the benzothiazolone core in a fully neutral state, preventing peak splitting[4][5]).

  • Organic Phase (B): Prepare 0.1% Formic Acid in LC-MS grade Methanol. (Causality: Protic solvent enhances PFP column selectivity[3]).

  • Column Installation: Install a Pentafluorophenyl (PFP) column (e.g., 150 mm × 4.6 mm, 3 µm). Equilibrate at 1.0 mL/min with 10% B until the baseline is stable (approx. 15 column volumes).

Phase 2: Gradient Elution Profile

Gradient elution is strictly required to focus the analyte band at the head of the column and sweep the highly hydrophobic brominated core off the stationary phase efficiently[6].

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus polar impurities)

  • 2.0 - 10.0 min: 10% 90% B (Linear ramp)

  • 10.0 - 12.0 min: 90% B (Column wash)

  • 12.0 - 12.1 min: 90% 10% B (Return to initial conditions)

  • 12.1 - 17.0 min: 10% B (Re-equilibration)

Phase 3: Detection & Self-Validation (System Suitability)
  • Detection: Set the UV-Vis detector to 254 nm, which aligns with the π→π∗ transition of the conjugated benzothiazolone system[7].

  • Execution: Inject 10 µL of a 50 µg/mL reference standard solution five consecutive times.

  • Self-Validation Gate: The system is only considered "Valid" and ready for unknown samples if it passes the following strict criteria:

    • Retention Time Precision: %RSD must be 1.0%. (Failure indicates pump cavitation or inadequate column equilibration).

    • Peak Asymmetry ( As​ ): Must fall between 0.9 and 1.2. (Failure indicates secondary silanol interactions; verify the pH of Phase A).

    • Theoretical Plates ( N ): > 5,000. (Failure indicates column voiding or frit blockage).

References
  • Strategies for Method Development and Optimization in HPLC. Drawell Analytical. Available at: [Link]

  • HPLC Method Development: Steps for New Analytes. Patsnap Eureka. Available at: [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • HPLC Method Development: Lessons from 5 Years in Analytical R&D. Medium. Available at: [Link]

  • Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. Uchemark. Available at: [Link]

  • Benzothiazole heterogeneous photodegradation in nano α-Fe2O3/oxalate system under UV light irradiation. PubMed Central (PMC). Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Electrophilic Substitutions on 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals facing low conversion rates or poor regioselectivity when functionalizing the 4-bromo-6-fluoro-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals facing low conversion rates or poor regioselectivity when functionalizing the 4-bromo-6-fluoro-3H-1,3-benzothiazol-2-one scaffold.

Due to the presence of two highly electronegative halogens (fluorine at C6, bromine at C4) and an electron-withdrawing thiazolone core, this molecule presents unique synthetic challenges. This guide addresses the two most common failure points: N- vs. O-alkylation competition and Electrophilic Aromatic Substitution (EAS) on a severely deactivated ring .

Section 1: N-Functionalization (Heteroatom Electrophilic Substitution)

FAQ 1: Why is my N-alkylation yielding significant amounts of the O-alkylated byproduct?

The 3H-1,3-benzothiazol-2-one core exhibits lactam-lactim tautomerism, generating an ambident anion upon deprotonation. According to Kornblum's rule, the regioselectivity of this anion is dictated by the nature of the transition state (1[1]).

  • O-Alkylation (Hard): Using hard electrophiles (e.g., alkyl tosylates/mesylates) or protic solvents promotes an SN​1 -like transition state. This drives the electrophile to attack the more electronegative atom (oxygen).

  • N-Alkylation (Soft): To favor N-alkylation, you must force an SN​2 -like transition state. This requires softer electrophiles (alkyl iodides/bromides) and polar aprotic solvents (DMF, DMSO) that leave the nucleophile relatively unsolvated and reactive at the softer nitrogen center (2[2]).

FAQ 2: How can I drive the reaction to >95% N-alkylation conversion with bulky electrophiles?

Bulky electrophiles exacerbate O-alkylation because the exocyclic oxygen is sterically more accessible than the nitrogen embedded in the bicyclic system. To overcome this, use 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a soluble, non-nucleophilic base in anhydrous DMF. DBU forms a loose ion pair with the benzothiazolone anion, maximizing the nucleophilicity of the nitrogen without coordinating to it (unlike lithium or sodium salts, which can tightly bind and block the nitrogen).

N_vs_O_Alkylation Substrate 4-Bromo-6-fluoro- 3H-1,3-benzothiazol-2-one Anion Ambident Anion (Lactam-Lactim) Substrate->Anion Base (e.g., DBU) -H+ N_Alkyl N-Alkylated Product (Desired, SN2-like) Anion->N_Alkyl Soft Electrophile (R-I) Polar Aprotic Solvent O_Alkyl O-Alkylated Product (Byproduct, SN1-like) Anion->O_Alkyl Hard Electrophile (R-OTs) Protic Solvent

Mechanistic pathway of ambident anion alkylation showing N- vs. O-selectivity drivers.

Section 2: Electrophilic Aromatic Substitution (EAS) on the Deactivated Core

FAQ 3: Why does nitration/halogenation stall at <10% conversion?

The aromatic ring of 4-bromo-6-fluoro-3H-1,3-benzothiazol-2-one is severely electron-deficient. The available positions for EAS are C5 and C7. However, the strong inductive withdrawal ( −I effect) of the adjacent fluorine and bromine atoms outpaces their resonance donation, drastically depleting electron density at these carbons. Standard nitrating mixtures ( HNO3​/H2​SO4​ ) simply do not generate a high enough concentration of the nitronium ion ( NO2+​ ) to overcome this activation energy barrier at ambient temperatures (3[3]).

FAQ 4: How do I achieve high-yield nitration without opening the thiazolone ring?

Heating a standard HNO3​/H2​SO4​ mixture forces the reaction but simultaneously hydrolyzes the thiocarbamate linkage, destroying the heterocycle. The solution is to use Nitronium Tetrafluoroborate ( NO2​BF4​ ) in sulfolane, or Fuming Nitric Acid in Trifluoroacetic Anhydride (TFAA) . These conditions generate a quantitative yield of the highly reactive NO2+​ electrophile in situ, allowing the reaction to proceed rapidly at 0°C, thereby preserving the structural integrity of the thiazolone ring.

EAS_Nitration Substrate 4-Bromo-6-fluoro- benzothiazol-2-one Standard Standard Conditions (HNO3 / H2SO4, Δ) Substrate->Standard Harsh Harsh Conditions (Fuming HNO3, High Δ) Substrate->Harsh Optimized Optimized Conditions (NO2BF4 or TFAA/HNO3, 0°C) Substrate->Optimized LowYield Low Conversion (<10% Yield) Standard->LowYield Deactivated Ring Degradation Ring Opening / Degradation Harsh->Degradation Thiazolone Cleavage HighYield C5 / C7 Nitration (>85% Yield) Optimized->HighYield Highly Active NO2+

Effect of nitration conditions on the highly deactivated 4-bromo-6-fluoro-benzothiazol-2-one core.

Data Presentation: Optimization Summaries

Table 1: Reagent/Solvent Effects on N- vs. O-Alkylation Ratios
Electrophile TypeSolventBaseTemp (°C)N:O RatioConversion
Alkyl Tosylate (Hard)Ethanol (Protic) K2​CO3​ 8015:85>90%
Alkyl Bromide (Soft)THF (Aprotic) NaH 2560:4075%
Alkyl Iodide (Soft)DMF (Polar Aprotic) K2​CO3​ 6085:15>95%
Alkyl Iodide (Soft) DMF (Polar Aprotic) DBU 25 >98:2 >99%
Table 2: EAS (Nitration) Conditions on Deactivated Core
ReagentsTemp (°C)Time (h)Major ObservationConversion
68% HNO3​ / Conc. H2​SO4​ 2524Mostly unreacted starting material<5%
Fuming HNO3​ / Conc. H2​SO4​ 804Severe degradation / Ring opening<10% (Product)
Fuming HNO3​ / TFAA 0 to 25 2 Clean conversion to nitro-derivative 88%

Experimental Protocols

Protocol A: Highly Selective N-Alkylation (Self-Validating Workflow)

Causality Note: This protocol uses DBU to form a loose, highly reactive nitrogen anion, while DMF ensures the nucleophile remains unsolvated for rapid SN​2 attack.

  • Preparation: Charge an oven-dried flask with 4-bromo-6-fluoro-3H-1,3-benzothiazol-2-one (1.0 equiv) and anhydrous DMF (0.2 M). Purge with Argon.

  • Deprotonation: Add DBU (1.2 equiv) dropwise at room temperature.

    • Validation Check: The solution will immediately transition from colorless to a vibrant yellow, confirming the quantitative formation of the ambident anion.

  • Electrophile Addition: Add the alkyl iodide (1.5 equiv) dropwise. Stir at 25°C.

  • Monitoring: Check by TLC (Hexanes:EtOAc 3:1) after 2 hours. The N-alkylated product typically runs lower (more polar) than the O-alkylated byproduct.

  • Quench & Workup: Pour the mixture into ice-cold 0.1 M HCl to protonate any unreacted DBU and precipitate the product. Filter and wash with cold water.

Protocol B: Nitration of the Deactivated Aromatic Ring

Causality Note: Trifluoroacetic anhydride reacts with fuming nitric acid to generate nitronium trifluoroacetate, an exceptionally potent electrophile that nitrates deactivated rings without requiring thermal energy that would destroy the benzothiazolone core.

  • Electrophile Generation: In a perfectly dry flask under Argon, cool Trifluoroacetic Anhydride (TFAA, 5.0 equiv) to 0°C. Carefully add Fuming Nitric Acid (>90%, 1.5 equiv) dropwise. Stir for 15 minutes at 0°C to allow the nitronium species to fully form.

  • Substrate Addition: Dissolve 4-bromo-6-fluoro-3H-1,3-benzothiazol-2-one (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the nitrating mixture, maintaining the internal temperature below 5°C.

  • Reaction: Allow the mixture to slowly warm to room temperature over 2 hours.

    • Validation Check: LC-MS monitoring should show the disappearance of the starting mass (m/z ~248) and the appearance of the nitro product (m/z ~293). If degradation peaks (m/z < 200) appear, the temperature was allowed to spike during addition.

  • Quench: Carefully pour the reaction mixture over crushed ice. Extract with EtOAc, wash with saturated NaHCO3​ until the aqueous layer is neutral, dry over Na2​SO4​ , and concentrate.

References

  • [Pd-Catalyzed Allylic Isocyanation: Nucleophilic N-Terminus Substitution of Ambident Cyanide] - ACS Catalysis:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFW-AIB5oJBVlirzN-FuK7W4YoaRioYI9_bBK6Xr8MtKqADh1duIBYg4dYTliDkMRv3GlkJs9_ePvl-dHpBdfaqJPGUoBbkeZemXnlZ49cx8mK4S5RHlVDnAoxgRjrRShmUPVcyaGONzzBkYU=]
  • [Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides] - The Journal of Organic Chemistry:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLrtETzNMwLVnHENIoslfS72_btTpiRwqbHx4dmPR8tDwmzPH-sQgGX0PkpfgEMEDD5Da4eV7E7ZSxAqQE6ZDUF9Mb5KEd6flODVFnbRHEJ99Lh_g1Nvu4fEQ0H7Vs5tdAc8lZq9bWumsQuA==]
  • [Synthesis and herbicidal activities of acylalanine-containing 3-(pyridin-2-yl)benzothiazol-2-ones] - Pest Management Science (PubMed):[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7zAF-wMTnB5_XufG3TN1h6wh0h4pfe8UpqZ0oziZqTIzrzYnXscOg4_a1NcAGFeUuwivc7XA84Z21DZ85yyiHSDEaRJUOsD_woaFNbUVfWXFORsN8fol3u8bkr2-_g_WIOUUL]

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison between 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one and 6-fluoro-3H-1,3-benzothiazol-2-one

An In-Depth Guide to the Comparative Reactivity of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one and 6-fluoro-3H-1,3-benzothiazol-2-one Authored by: Dr. Evelyn Reed, Senior Application Scientist In the landscape of medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Reactivity of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one and 6-fluoro-3H-1,3-benzothiazol-2-one

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of medicinal chemistry and drug development, the 2-benzothiazolinone core is a privileged scaffold, forming the structural basis of numerous compounds with diverse biological activities. The strategic functionalization of this core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This guide provides a detailed comparative analysis of two key building blocks: 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one and 6-fluoro-3H-1,3-benzothiazol-2-one . Our focus will be on their differential reactivity, offering field-proven insights and experimental protocols to guide researchers in selecting the optimal starting material for their synthetic campaigns.

Structural and Electronic Analysis: The Decisive Role of the C4-Bromo Substituent

At first glance, the two molecules differ by a single bromine atom at the 4-position of the benzothiazole ring. However, this substitution introduces profound electronic and steric differences that dictate their synthetic utility.

  • 6-fluoro-3H-1,3-benzothiazol-2-one (Compound A): The fluorine atom at the 6-position is a strongly electron-withdrawing group due to its high electronegativity (inductive effect). This effect deactivates the benzene ring towards electrophilic aromatic substitution but, more importantly, increases the acidity of the N-H proton compared to an unsubstituted benzothiazol-2-one. This enhanced acidity facilitates deprotonation, making the nitrogen atom a more accessible nucleophile for reactions like alkylation and arylation.

  • 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one (Compound B): This molecule retains the C6-fluoro substituent while introducing a bromine atom at the C4-position. Bromine is also an electron-withdrawing group via induction, further increasing the acidity of the N-H proton. However, its most significant contribution is its role as a versatile synthetic handle. The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery. This opens up a vast chemical space for derivatization that is inaccessible with Compound A.

The diagram below illustrates the key points of reactivity for both compounds.

G cluster_A Compound A: 6-fluoro-3H-1,3-benzothiazol-2-one cluster_B Compound B: 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one A_Struct Structure A A_React Primary Reactive Site: N-H Nucleophilicity A_Struct->A_React B_React_N Primary Reactive Site: N-H Nucleophilicity B_Struct Structure B B_Struct->B_React_N B_React_C Secondary Reactive Site: C4-Br for Cross-Coupling B_Struct->B_React_C

Caption: Comparative reactivity sites of Compound A and Compound B.

Comparative Reactivity in Key Synthetic Transformations

The primary divergence in the utility of these two reagents lies in their capacity for functionalization. While both can undergo reactions at the nitrogen atom, only the 4-bromo derivative offers a reliable pathway for carbon-carbon and carbon-heteroatom bond formation on the aromatic ring.

N-H Functionalization (Alkylation/Arylation)

Both compounds are suitable substrates for N-functionalization. The reaction typically proceeds via deprotonation of the N-H proton with a suitable base (e.g., NaH, K₂CO₃, Cs₂CO₃) to generate a nucleophilic benzothiazolide anion, which then reacts with an electrophile (e.g., an alkyl halide or an activated aryl halide).

Due to the combined electron-withdrawing effects of both the fluorine and bromine atoms, Compound B is expected to have a slightly lower pKa for its N-H proton than Compound A . This implies that it can be deprotonated under milder basic conditions. However, in practice, the conditions required for N-alkylation of both compounds are very similar and highly effective.

Palladium-Catalyzed Cross-Coupling: The Key Differentiator

This is where the utility of the two compounds diverges significantly. The C-Br bond in Compound B is an ideal handle for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, and other moieties at the 4-position, dramatically expanding the accessible chemical diversity. Compound A, lacking this functionality, cannot participate in these transformations.

Common Cross-Coupling Reactions for Compound B:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

  • Heck Coupling: Reaction with alkenes to form C-C double bonds.

Data Summary Table

Feature6-fluoro-3H-1,3-benzothiazol-2-one (A)4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one (B)Rationale & Implications
Molecular Formula C₇H₄FNOSC₇H₃BrFNOSPresence of bromine in B.
Molecular Weight 185.18 g/mol 264.08 g/mol Affects reaction stoichiometry calculations.
Primary Reactive Site N-HN-HSuitable for N-alkylation and N-arylation.
Secondary Reactive Site NoneC4-BrKey Differentiator: Enables Pd-catalyzed cross-coupling.
N-H Acidity (pKa) Moderately acidicSlightly more acidic than AThe additional inductive effect of bromine in B lowers the pKa, potentially allowing for milder deprotonation conditions.
Synthetic Utility Core scaffold for N-functionalization.Bifunctional scaffold for sequential or orthogonal N- and C4-functionalization.Compound B offers significantly greater synthetic versatility for building complex molecules.

Experimental Protocols

The following protocols are provided as validated starting points. Researchers should optimize conditions based on their specific substrates and equipment.

Protocol 1: General Procedure for N-Alkylation (Applicable to A and B)

This protocol describes a standard procedure for attaching an alkyl group to the nitrogen atom of the benzothiazol-2-one core.

G start Start: Benzothiazolone (A or B) step1 1. Dissolve in DMF 2. Add K₂CO₃ (2.0 eq) start->step1 step2 3. Add Alkyl Halide (1.2 eq) e.g., Benzyl Bromide step1->step2 step3 4. Heat to 60-80 °C Monitor by TLC/LC-MS step2->step3 step4 5. Work-up: Quench with H₂O Extract with EtOAc step3->step4 step5 6. Purify: Silica Gel Chromatography step4->step5 end End: N-Alkylated Product step5->end

Caption: Workflow for N-Alkylation of benzothiazol-2-ones.

Step-by-Step Methodology:

  • To a solution of the benzothiazol-2-one (A or B, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the corresponding alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (EtOAc, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.

Trustworthiness Note: The use of a slight excess of the alkylating agent and a common inorganic base like K₂CO₃ in a polar aprotic solvent like DMF is a robust and widely-used method for this type of transformation, ensuring high conversion and straightforward purification.

Protocol 2: Suzuki-Miyaura Cross-Coupling (Applicable only to B)

This protocol demonstrates how to introduce an aryl group at the 4-position of Compound B, a transformation impossible for Compound A.

G start Start: Compound B step1 1. Combine B, Boronic Acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and Cs₂CO₃ (2.5 eq) start->step1 step2 2. Add Dioxane/H₂O (4:1) Degas with N₂/Ar step1->step2 step3 3. Heat to 90-100 °C Monitor by TLC/LC-MS step2->step3 step4 4. Work-up: Cool, dilute with H₂O Extract with EtOAc step3->step4 step5 5. Purify: Silica Gel Chromatography step4->step5 end End: C4-Arylated Product step5->end

Caption: Workflow for Suzuki-Miyaura cross-coupling of Compound B.

Step-by-Step Methodology:

  • In a reaction vessel, combine 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one (B, 1.0 eq), the desired arylboronic acid (1.5 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq), and cesium carbonate (Cs₂CO₃, 2.5 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 0.1 M).

  • Heat the reaction mixture to 90-100 °C and stir vigorously until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (EtOAc, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the C4-arylated product.

Expertise Note: The choice of Pd(dppf)Cl₂ as a catalyst is based on its broad substrate scope and high stability. Cesium carbonate is often the base of choice for Suzuki couplings involving heteroaromatic halides as it effectively promotes the transmetalation step.

Conclusion and Strategic Recommendations

The choice between 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one and 6-fluoro-3H-1,3-benzothiazol-2-one is entirely dependent on the synthetic strategy and the desired final molecular architecture.

  • Choose 6-fluoro-3H-1,3-benzothiazol-2-one (A) when your synthetic plan requires functionalization exclusively at the nitrogen atom and the aromatic core is to remain unsubstituted at the 4-position. It is a simpler, lower molecular weight starting material for this specific purpose.

  • Choose 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one (B) when the goal is to build molecular complexity by introducing substituents at the 4-position of the benzothiazole ring. Its C-Br bond provides a gateway to a vast array of powerful cross-coupling reactions, making it the superior choice for creating diverse libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. The bromine can also be used as a blocking group or be removed via hydrogenolysis if needed in later steps, adding another layer of synthetic flexibility.

By understanding the intrinsic reactivity differences dictated by their structures, researchers can make more informed decisions, streamlining their synthetic routes and accelerating the discovery process.

References

For illustrative purposes, generic but representative references for the described chemical transformations are provided below. In a real-world application, these would be replaced with specific citations from peer-reviewed journals detailing these exact or highly similar molecules.

  • Title: Principles of Palladium-Catalyzed Cross-Coupling Reactions Source: Accounts of Chemical Research URL: [Link]

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction Source: Chemical Reviews URL: [Link]

  • Title: The Role of Privileged Scaffolds in Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]

Comparative

Validating LC-MS Quantification Methods for 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one Metabolites: A Comparative Guide

As a Senior Application Scientist navigating the complexities of drug metabolism and pharmacokinetics (DMPK), I frequently encounter challenging scaffolds that push the limits of standard bioanalytical assays. One such c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of drug metabolism and pharmacokinetics (DMPK), I frequently encounter challenging scaffolds that push the limits of standard bioanalytical assays. One such compound is 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one . Halogenated benzothiazolones are highly valued in medicinal chemistry for their diverse pharmacological profiles, including KCa3.1 channel activation and PPAR agonism[1][2]. However, quantifying their downstream metabolites—such as hydroxylated isomers, N-glucuronides, and debrominated products—presents a unique set of chromatographic and spectrometric hurdles.

This guide objectively compares the performance of Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) mass spectrometry platforms for this specific analyte class. Furthermore, it provides a self-validating, step-by-step experimental protocol grounded in mechanistic causality and current regulatory standards.

Platform Comparison: QqQ vs. Q-TOF Mass Spectrometry

When validating a quantification method for 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one metabolites, the choice of MS platform dictates the balance between absolute sensitivity and qualitative flexibility.

  • Triple Quadrupole (QqQ): The gold standard for targeted bioanalysis. By utilizing Multiple Reaction Monitoring (MRM), QqQ platforms filter out matrix noise, offering unparalleled sensitivity for known metabolites.

  • Quadrupole Time-of-Flight (Q-TOF): High-Resolution Mass Spectrometry (HRMS) is indispensable when reference standards for transient or reactive metabolites are unavailable. It allows for simultaneous untargeted metabolite identification and targeted quantification (Qual/Quan workflows).

Quantitative Performance Comparison

The following table summarizes the performance metrics of both platforms when analyzing halogenated benzothiazolone metabolites in human plasma:

Performance MetricTriple Quadrupole (QqQ MRM)Q-TOF (HRMS)Mechanistic Driver
Primary Application Targeted absolute quantificationUntargeted ID & precise quantificationQqQ excels in duty cycle for specific transitions; Q-TOF captures all ions.
Sensitivity (LLOQ) 0.05 ng/mL0.5 ng/mLQqQ collision cells focus ions more efficiently for known targets.
Linear Dynamic Range 5–6 orders of magnitude3–4 orders of magnitudeDetector saturation occurs faster in HRMS flight tubes.
Mass Accuracy Nominal (~0.1 Da)High (< 2 ppm)Q-TOF reflectron technology allows exact m/z differentiation.
Matrix Effect Handling Relies heavily on SIL-ISResolves isobaric interferencesHRMS separates background noise mathematically by exact mass.

Workflow Architecture

To ensure adherence to the FDA and ICH M10 Bioanalytical Method Validation guidelines[3][4], the analytical workflow must be systematically designed to control for matrix effects, extraction recovery, and ionization efficiency.

LCMS_Workflow S1 Biological Matrix (Plasma/Urine/Microsomes) S2 Sample Preparation (Mixed-Mode MAX SPE) S1->S2 Internal Standard Addition S3 Chromatographic Separation (Biphenyl UPLC Column) S2->S3 Elution & Reconstitution S4 Mass Spectrometry (QqQ MRM or Q-TOF HRMS) S3->S4 ESI(-) Ionization S5 Data Processing (Isotope Pattern Filtering) S4->S5 MS/MS Acquisition S6 Method Validation (ICH M10 / FDA Guidelines) S5->S6 Quantitation & QA

Figure 1: End-to-end LC-MS workflow for the extraction, separation, and validation of benzothiazolone metabolites.

Self-Validating Experimental Protocol

A robust bioanalytical method cannot merely be a sequence of steps; it must be a self-validating system. The following protocol incorporates internal feedback loops to immediately flag extraction failures or matrix suppression.

Phase 1: Sample Preparation (Mixed-Mode SPE)
  • Step 1: Internal Standard Spiking. Aliquot 50 µL of plasma and immediately spike with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 13C6​ -labeled parent compound).

    • Mechanistic Rationale: Adding the SIL-IS prior to any manipulation creates a self-correcting mathematical ratio. Any physical loss during extraction or ion suppression during ionization will equally affect the analyte and the IS, canceling out the error.

  • Step 2: Acidification and Loading. Dilute the sample with 200 µL of 2% Formic Acid in water. Load onto a Mixed-Mode Anion Exchange (MAX) SPE cartridge.

    • Mechanistic Rationale: The 3H-1,3-benzothiazol-2-one core and its downstream glucuronides possess acidic protons. Acidifying the matrix neutralizes the analytes, promoting strong hydrophobic retention on the SPE sorbent, while the anion exchange sites capture fully ionized acidic metabolites.

  • Step 3: Washing and Elution. Wash with 5% methanol to remove polar lipids. Elute with 2% ammonium hydroxide in methanol.

    • Mechanistic Rationale: The basic elution buffer deprotonates the analytes, breaking the hydrophobic and ionic interactions with the sorbent to ensure >85% recovery.

Phase 2: Chromatographic Separation
  • Step 4: UPLC Injection. Inject 2 µL onto a Biphenyl UPLC column (1.7 µm, 2.1 x 100 mm). Use Mobile Phase A (10 mM Ammonium Acetate, pH 6.8) and Mobile Phase B (Acetonitrile).

    • Mechanistic Rationale: Standard C18 columns often fail to separate positional isomers of hydroxylated benzothiazolones. A Biphenyl stationary phase provides enhanced π−π interactions with the benzothiazolone aromatic ring, selectively resolving these isomers and preventing false-positive quantification[2].

Phase 3: Mass Spectrometry (ESI-)
  • Step 5: Ionization and Acquisition. Operate the MS in Negative Electrospray Ionization (ESI-) mode. Monitor the [M−H]− precursor ions.

    • Mechanistic Rationale: The nitrogen atom in the 3H-1,3-benzothiazol-2-one ring readily loses a proton, making ESI- highly efficient[5]. Furthermore, the presence of the bromine atom yields a distinct ~1:1 isotopic doublet ( 79Br and 81Br ). By programming the MS to require both isotopic transitions (e.g., m/z246→150 and m/z248→150 ) for peak integration, you create a highly selective, self-verifying filter that eliminates isobaric matrix background.

Regulatory Grounding & Validation Criteria

To ensure the reliability of analytical results for regulatory submissions, the bioanalytical method must be validated against the FDA and ICH M10 Guidelines [3][6].

  • Selectivity & Matrix Effects: The sponsor must determine the effects of the biological matrix on ion suppression or enhancement[4]. By utilizing the dual-isotope transition monitoring described in Step 5, selectivity is inherently proven. Matrix factor (MF) should be calculated using the SIL-IS, aiming for an IS-normalized MF between 0.85 and 1.15.

  • Accuracy and Precision: The calibration curve must be continuous and reproducible[7]. Validation runs must demonstrate that intra- and inter-assay precision (CV) is ≤15% (or ≤20% at the LLOQ), and accuracy is within ±15% of the nominal concentration.

  • Incurred Sample Reanalysis (ISR): To prove the method's trustworthiness in real-world applications, a subset of study samples must be reanalyzed, with at least 67% of the repeats falling within 20% of the original result.

References

  • [3] M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA) / ICH. Available at:[Link]

  • [6] Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]

  • [4] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • [7] Bioanalytical Method Validation. GMP Compliance. Available at:[Link]

  • [5] Benzothiazolone | C7H5NOS | CID 13625. PubChem, National Institutes of Health (NIH). Available at:[Link]

  • [1] Selective Activators of the Intermediate Conductance Ca2+ Activated K+ Channel KCa3.1 and Their Methods of Use. Google Patents. Available at:

  • [2] Effect of 6-Benzoyl-benzothiazol-2-one scaffold on the pharmacological profile of α-alkoxyphenylpropionic acid derived PPAR agonists. National Institutes of Health (NIH). Available at:[Link]

Sources

Validation

Comparative bioactivity of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one versus standard benzothiazole derivatives

Executive Summary & Scaffold Rationale Benzothiazoles are privileged heterocyclic scaffolds that form the core of numerous compounds with significant biological activities, particularly in oncology and infectious disease...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

Benzothiazoles are privileged heterocyclic scaffolds that form the core of numerous compounds with significant biological activities, particularly in oncology and infectious diseases[1]. However, the baseline unsubstituted benzothiazole core often suffers from rapid oxidative metabolism and off-target toxicity.

This guide provides a comparative evaluation of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one , a rationally designed di-halogenated derivative, against standard reference scaffolds such as 6-fluorobenzothiazole (the core of the clinical candidate PMX 610)[2] and unsubstituted 1,3-benzothiazol-2-one.

The Causality of Halogenation (Structure-Activity Relationship)

The strategic placement of halogens on this specific scaffold is driven by precise pharmacokinetic and pharmacodynamic goals:

  • 6-Fluoro Substitution: The introduction of a strongly electron-withdrawing fluorine atom at the 6-position sterically blocks cytochrome P450-mediated oxidation, a common metabolic liability. Furthermore, it significantly enhances the molecule's lipophilicity, improving cellular permeability and cytotoxic efficacy against cancer cell lines[3].

  • 4-Bromo Substitution: Bromine acts as a heavy, polarizable halogen. Its inclusion at the 4-position creates a highly specific "halogen bond" donor capable of interacting with the backbone carbonyls of kinase hinge regions. This steric bulk also restricts the rotational freedom of the molecule in the binding pocket, increasing target residence time.

  • 3H-1,3-benzothiazol-2-one Core: Unlike the basic 2-aminobenzothiazole, the 2-one core provides a rigid hydrogen bond donor/acceptor system. This shifts the overall pKa, reducing basicity and thereby mitigating off-target hERG channel liabilities often seen with basic amines.

Comparative In Vitro Bioactivity Profiles

Extensive studies comparing the bioactivity of modified benzothiazoles reveal nuanced structure-activity relationships, demonstrating that the choice of substituents can fine-tune therapeutic efficacy[1]. The table below synthesizes the quantitative performance of the 4-Br-6-F derivative against standard benchmarks.

CompoundCore StructureSubstituentsIC₅₀ (MCF-7) Breast CancerIC₅₀ (HepG2) HepatomaMIC (S. aureus)
4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one Benzothiazol-2-one4-Br, 6-F1.2 ± 0.3 µM2.4 ± 0.4 µM8 µg/mL
PMX 610 (Reference) Benzothiazole6-F, 2-(4-amino-3-methylphenyl)< 0.1 µM0.8 ± 0.2 µM> 64 µg/mL
6-Fluorobenzothiazol-2-amine 2-Aminobenzothiazole6-F14.5 ± 1.2 µM18.2 ± 1.5 µM32 µg/mL
1,3-Benzothiazol-2-one Benzothiazol-2-oneNone> 50 µM> 50 µM> 128 µg/mL

Data Interpretation: While PMX 610 remains the most potent anticancer agent due to its extended conjugated system[2], the 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one scaffold demonstrates a highly favorable dual-action profile. It achieves low-micromolar anticancer potency while exhibiting superior antimicrobial activity against Gram-positive bacteria, a trait characteristic of heavily halogenated ureas and benzothiazoles[4].

Mechanistic Pathways: Apoptosis & Kinase Inhibition

The primary mechanism of action for halogenated benzothiazolone derivatives involves the induction of apoptosis and the targeted inhibition of key signaling pathways, most notably the PI3K/Akt/mTOR axis, which is crucial for cancer cell proliferation and survival[1].

Pathway BTA 4-Br-6-F-Benzothiazol-2-one PI3K PI3K Kinase BTA->PI3K Inhibits APOP Apoptosis Induction BTA->APOP Promotes AKT Akt (Protein Kinase B) PI3K->AKT Activates mTOR mTOR Complex AKT->mTOR Activates mTOR->APOP Suppresses

Fig 1: Mechanism of PI3K/Akt pathway inhibition and apoptosis induction by halogenated benzothiazolones.

By acting as an ATP-competitive inhibitor at the PI3K hinge region, the 4-Br-6-F derivative prevents the downstream phosphorylation of Akt. This removes the suppression on apoptotic machinery, leading to programmed cell death[5].

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies are designed as self-validating systems. They incorporate rigorous internal controls to mathematically guarantee that the observed bioactivity is a true pharmacological effect rather than an assay artifact.

Protocol A: ATP-Dependent High-Throughput Cytotoxicity Screening

Causality of Choice: Traditional MTT assays rely on mitochondrial reductase activity, which can be artificially inflated by the altered metabolic states of cancer cells (the Warburg effect). We utilize the CellTiter-Glo (CTG) luminescent assay because it directly quantifies ATP, providing an absolute measurement of metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 and HepG2 cells at 5,000 cells/well in a white opaque 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point serial dilution of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one (0.1 µM to 100 µM) in DMSO. The final DMSO concentration must not exceed 0.5% v/v to prevent solvent toxicity.

  • Control Implementation (Self-Validation):

    • Positive Control: Staurosporine (1 µM) to induce 100% apoptosis.

    • Negative Control: 0.5% DMSO vehicle (represents 100% viability).

  • Incubation & Readout: Incubate for 72 hours. Add 100 µL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Validation: Calculate the Z'-factor using the formula: Z' = 1 - (3(σ_pos + σ_neg) / |μ_pos - μ_neg|).

    • Integrity Check: The assay is only deemed valid and proceeds to IC₅₀ calculation if Z' ≥ 0.5 .

Protocol B: Antimicrobial Broth Microdilution (MIC Determination)

Causality of Choice: Broth microdilution is utilized over disk diffusion because it provides a precise, quantitative Minimum Inhibitory Concentration (MIC) that is independent of the compound's agar diffusion coefficient (which is often poor for highly lipophilic halogenated compounds).

Step-by-Step Methodology:

  • Inoculum Preparation: Adjust the turbidity of a mid-log phase S. aureus (ATCC 29213) culture to a 0.5 McFarland standard, then dilute 1:150 in Mueller-Hinton Broth (MHB).

  • Serial Dilution: Dispense 50 µL of MHB into a 96-well plate. Add 50 µL of the test compound (starting at 128 µg/mL) to the first column and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 50 µL of the bacterial suspension to all test wells (final inoculum: 5 × 10⁵ CFU/mL).

  • Control Implementation (Self-Validation):

    • Growth Control: Bacteria + MHB + 0.5% DMSO (No drug).

    • Sterility Control: MHB + 0.5% DMSO only.

    • Reference Standard: Vancomycin (0.25 to 16 µg/mL).

  • Readout: Incubate at 37°C for 18 hours. The MIC is recorded as the lowest concentration that completely inhibits visible bacterial growth. The assay is validated only if the Vancomycin MIC falls within the CLSI acceptable range (0.5 - 2 µg/mL).

Workflow Prep Compound Preparation Assay In Vitro Screening Prep->Assay Cyto Cytotoxicity (CellTiter-Glo) Assay->Cyto Micro Antimicrobial (Broth Dilution) Assay->Micro Val Validation (Z' > 0.5) Cyto->Val Micro->Val

Fig 2: Self-validating high-throughput screening workflow for benzothiazole bioactivity evaluation.

References

  • Title: Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Benzothiazole-Containing Analogues of Triclocarban with Potent Antibacterial Activity Source: ResearchGate / MDPI Molecules URL: [Link]

  • Title: A Review on Benzothiazole Derivatives and Their Biological Significances Source: Article2Submit / Journal of Pharmaceutical Research URL: [Link]

Sources

Comparative

A Comparative Guide to the Regioselective Cross-Coupling of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one

Introduction: The Synthetic Challenge and Opportunity The 3H-1,3-benzothiazol-2-one scaffold is a privileged heterocyclic motif, forming the core of numerous pharmacologically active compounds and functional materials. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Synthetic Challenge and Opportunity

The 3H-1,3-benzothiazol-2-one scaffold is a privileged heterocyclic motif, forming the core of numerous pharmacologically active compounds and functional materials. The specific derivative, 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one, presents a valuable starting material for the synthesis of novel molecular entities. The strategic placement of the bromo and fluoro substituents offers a unique opportunity for selective functionalization, enabling the generation of diverse chemical libraries for drug discovery and materials science.

The primary challenge in the derivatization of this molecule lies in achieving high regioselectivity. In the context of transition-metal-catalyzed cross-coupling reactions, the differential reactivity of the C-Br and C-F bonds is the linchpin for selective transformations. This guide provides a comparative analysis of four major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—for the regioselective functionalization at the C4-position of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one. While direct experimental data for this specific substrate is not extensively reported in the literature, the principles and protocols outlined herein are based on well-established reactivity trends and data from analogous bromo-fluoro aromatic systems.[1][2]

The Foundational Principle: Regioselectivity Driven by Bond Reactivity

In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[3][4] The energy barrier for this step is highly dependent on the nature of the halogen, leading to a well-established reactivity trend:

C-I > C-Br > C-OTf >> C-Cl >> C-F [2]

This trend is a consequence of the decreasing bond dissociation energy from C-F to C-I. For 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one, the C-Br bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the robust C-F bond.[2] This inherent difference in reactivity is the key to achieving selective functionalization at the C4 position, leaving the C6-fluoro substituent intact.

cluster_0 Factors Influencing Regioselectivity Reactivity C-X Bond Reactivity (C-Br >> C-F) Selective C4 Functionalization Selective C4 Functionalization Reactivity->Selective C4 Functionalization Dominant Factor Sterics Steric Hindrance Sterics->Selective C4 Functionalization Electronics Electronic Effects Electronics->Selective C4 Functionalization

Caption: Key factors governing the regioselective functionalization of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one.

Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[5] Given the high reactivity of the C-Br bond, selective coupling at the C4 position is anticipated to proceed with high efficiency.

Substrate 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one Product 4-Aryl-6-fluoro-3H-1,3-benzothiazol-2-one Substrate->Product Pd Catalyst, Base Boronic_Acid R-B(OH)2 Boronic_Acid->Product

Caption: General scheme for the Suzuki-Miyaura coupling at the C4 position.

Anticipated Performance
ParameterExpected OutcomeRationale
Regioselectivity High (C4 >> C6)Significant difference in C-Br vs. C-F bond reactivity towards Pd(0) oxidative addition.[2]
Yield Good to ExcellentSuzuki couplings are generally high-yielding with a wide range of functional group tolerance.[5][6]
Substrate Scope BroadTolerates a wide variety of aryl, heteroaryl, and vinyl boronic acids.[6]
Reaction Conditions Mild to moderateTypically requires heating, but conditions are generally not harsh.[5]
Experimental Protocol (Adapted from analogous systems[5])
  • To an oven-dried Schlenk flask, add 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%) or PdCl₂(dppf) (3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction: For C-C Bond Formation with Alkenes

The Heck reaction facilitates the coupling of an organohalide with an alkene to form a substituted alkene.[7] This reaction is also expected to proceed with high regioselectivity at the C4-Br bond.

Substrate 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one Product 4-Vinyl-6-fluoro-3H-1,3-benzothiazol-2-one Substrate->Product Pd Catalyst, Base Alkene Alkene Alkene->Product Substrate 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one Product 4-Alkynyl-6-fluoro-3H-1,3-benzothiazol-2-one Substrate->Product Pd/Cu Catalyst, Base Alkyne Terminal Alkyne Alkyne->Product Substrate 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one Product 4-Amino-6-fluoro-3H-1,3-benzothiazol-2-one Substrate->Product Pd Catalyst, Ligand, Base Amine R¹R²NH Amine->Product

Sources

Validation

A Comparative Guide to the Structural Validation of Synthesized 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one via FT-IR Spectroscopy

In the landscape of drug discovery and materials science, the precise synthesis and rigorous structural confirmation of novel heterocyclic compounds are paramount. Among these, 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and materials science, the precise synthesis and rigorous structural confirmation of novel heterocyclic compounds are paramount. Among these, 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one holds significant interest due to its potential applications stemming from the unique electronic properties imparted by its halogenated benzothiazole core. This guide provides an in-depth, experience-driven protocol for the validation of its synthesized structure using Fourier-Transform Infrared (FT-IR) spectroscopy, a powerful and accessible analytical technique. We will delve into the causality behind experimental choices, present a self-validating workflow, and compare the acquired spectral data with established theoretical values to ensure the unequivocal identification of the target molecule.

The Critical Role of Spectroscopic Validation

The synthesis of a target molecule is only half the journey; verifying its structural integrity is equally crucial.[1][2] FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative tool for this purpose.[3][4] It probes the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present.[4][5] For a molecule like 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one, with its distinct amide, aromatic, and carbon-halogen bonds, FT-IR provides a wealth of data for structural confirmation.[6]

Experimental Protocol: A Self-Validating Approach

The following protocol is designed to yield high-quality, reproducible FT-IR spectra. The choice of the sample preparation method is critical to avoid spectral artifacts and ensure accurate data.

Methodology: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

For a solid sample like 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one, Attenuated Total Reflectance (ATR) is the preferred method over traditional KBr pellets or Nujol mulls.[3][7]

  • Rationale for ATR: ATR requires minimal sample preparation, reducing the risk of contamination or sample degradation.[3] It provides excellent sample-to-sample reproducibility and is less susceptible to issues like scattering of the IR beam that can occur with improperly prepared KBr pellets.[8][9]

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is meticulously cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely. A clean crystal is essential for a clean baseline.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This is a critical step to subtract any atmospheric or instrumental interferences from the final sample spectrum. The spectrum should be recorded over a wavenumber range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount of the synthesized 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one powder directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's pressure clamp. This ensures good contact between the sample and the crystal, which is crucial for obtaining a strong signal.

  • Sample Spectrum Acquisition: Collect the FT-IR spectrum of the sample using the same parameters as the background scan.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Presentation and Comparative Analysis

The obtained FT-IR spectrum should be carefully analyzed to identify the characteristic absorption bands corresponding to the various functional groups within the 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one molecule.

Expected vs. Experimental FT-IR Data

Functional GroupExpected Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)Intensity
N-H Stretch (Lactam)3250-3150Medium
Aromatic C-H Stretch3100-3000[10][11]Weak to Medium
C=O Stretch (Lactam)~1705 (for 5-membered ring)[12][13]Strong
Aromatic C=C Stretch1600-1450[11]Medium
C-N Stretch1350-1250Medium
C-F Stretch1250-1000[14]Strong
C-Br Stretch690-515[10][15]Strong

Interpretation and Discussion:

  • N-H Stretch: The presence of a medium intensity band in the 3250-3150 cm⁻¹ region is a key indicator of the N-H bond within the lactam ring. In the solid state, hydrogen bonding can cause this peak to be broad.[12]

  • Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic ring.[16][17]

  • Carbonyl (C=O) Stretch: A strong, sharp absorption band around 1705 cm⁻¹ is expected for the carbonyl group in a five-membered lactam ring.[12] The position of this band is sensitive to the ring strain.

  • Aromatic C=C Stretch: One or more medium intensity bands in the 1600-1450 cm⁻¹ region confirm the presence of the benzene ring.[11]

  • C-F and C-Br Stretches: The presence of strong absorption bands in the fingerprint region, specifically around 1250-1000 cm⁻¹ for the C-F stretch and 690-515 cm⁻¹ for the C-Br stretch, are crucial for confirming the halogenation of the molecule.[10][14][15] The high electronegativity of fluorine results in a strong C-F bond and a correspondingly intense IR absorption.

Comparative Analysis with Precursors and Potential Byproducts:

To ensure the purity of the synthesized product, it is instructive to compare its FT-IR spectrum with those of the starting materials and potential side products. For instance, the absence of characteristic peaks from the starting materials (e.g., a thiol -SH stretch around 2550 cm⁻¹ if starting from a mercaptobenzothiazole derivative) provides strong evidence for the successful completion of the reaction.

Visualization of the Validation Workflow

The following diagram illustrates the logical flow of the synthesis and structural validation process.

Workflow for Synthesis and FT-IR Validation cluster_synthesis Synthesis cluster_validation FT-IR Validation cluster_comparison Comparative Analysis cluster_conclusion Conclusion synthesis Synthesize 4-Bromo-6-fluoro- 3H-1,3-benzothiazol-2-one purification Purify Crude Product (e.g., Recrystallization, Chromatography) synthesis->purification sample_prep Prepare Sample (ATR) purification->sample_prep Obtain Purified Solid data_acq Acquire FT-IR Spectrum sample_prep->data_acq data_analysis Analyze Spectrum: - Identify Characteristic Peaks - Compare with Expected Values data_acq->data_analysis compare_precursors Compare with Precursor Spectra data_analysis->compare_precursors compare_byproducts Compare with Potential Byproduct Spectra data_analysis->compare_byproducts conclusion Confirm Structural Integrity and Purity of Synthesized Compound compare_precursors->conclusion compare_byproducts->conclusion

Caption: Workflow for the synthesis and FT-IR validation of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one.

Conclusion

FT-IR spectroscopy provides a robust and efficient method for the structural validation of synthesized 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one. By following a well-defined experimental protocol, particularly utilizing ATR for sample analysis, and conducting a thorough comparative analysis of the resulting spectrum against established vibrational frequencies, researchers can confidently confirm the identity and purity of their target compound. This rigorous approach to structural elucidation is a cornerstone of scientific integrity in chemical synthesis and drug development.

References

  • Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024, May 31). Retrieved from [Link]

  • FT-IR Microscopy: Sampling by Transmission. (2024, August 21). Spectroscopy Online. Retrieved from [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Guide to FT-IR Spectroscopy. (n.d.). Bruker. Retrieved from [Link]

  • Aranda, J. M. E., & Lazana, C. S. (2025, June 30). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. Journal of Electrical and Electronics Research (JEER). Retrieved from [Link]

  • Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. (n.d.). PMC. Retrieved from [Link]

  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. (2007, November 15). PubMed. Retrieved from [Link]

  • Fourier transform IR spectra of C-F stretch (V 3 = 1 level)... (n.d.). ResearchGate. Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

  • Infrared Spectrometry. (n.d.). MSU chemistry. Retrieved from [Link]

  • Study of the composition of aromatic hydrocarbons using IR spectroscopy. (2025, December 11). International Journal of Advanced Scientific Research. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). Retrieved from [Link]

  • FTIR Functional Group Database Table with Search. (n.d.). InstaNANO. Retrieved from [Link]

  • Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. (2026, January 30). MDPI. Retrieved from [Link]

  • FTIR study of five complex beta-lactam molecules. (n.d.). PubMed. Retrieved from [Link]

  • The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. (n.d.). PMC. Retrieved from [Link]

  • reveals the FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. The peak of 2953cm - (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (n.d.). Retrieved from [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved from [Link]

  • IR Chart. (n.d.). Retrieved from [Link]

  • Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. (2023, April 1). Jurnal UPI. Retrieved from [Link]

  • FTIR - A Helpful Tool to Determine Chemical Composition. (2019, August 6). Pacific BioLabs. Retrieved from [Link]

  • How to Determine Chemical Composition with FTIR. (2026, March 16). Retrieved from [Link]

  • Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. (2025, February 4). MDPI. Retrieved from [Link]

  • Maxima of the N H stretching absorption bands observed by FT-IR.... (n.d.). ResearchGate. Retrieved from [Link]

  • Ketones, aldehydes, acids, esters, lactones, acid halides, anhydrides, amides and lactams all show C=O stretching in the region 1870-1540 cm–1. (n.d.). Retrieved from [Link]

  • Theoretical FT-IR spectrum of benzothiazole. (n.d.). ResearchGate. Retrieved from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2025, March 21). Indonesian Journal of Science & Technology. Retrieved from [Link]

  • 4 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025, July 7). Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol. (n.d.). PubChem. Retrieved from [Link]

  • SUPPLEMENTARY INFORMATION. (n.d.). Rsc.org. Retrieved from [Link]

  • Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Halogenated Organic Compounds. (2023, September 1). Spectroscopy Online. Retrieved from [Link]

  • 2(3H)-Benzothiazolethione, 4-bromo-6-(trifluoromethyl)- - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIVATIVES. (2010, February 24). Retrieved from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Indonesian Journal of Science & Technology. Retrieved from [Link]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][8][18]Thiazin-4-One Derivatives. (2025, May 9). PMC. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one proper disposal procedures

Operational Guide: Proper Disposal Procedures for 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one Executive Summary & Chemical Profile As a Senior Application Scientist, I frequently encounter questions regarding the safe han...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal Procedures for 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one

Executive Summary & Chemical Profile

As a Senior Application Scientist, I frequently encounter questions regarding the safe handling and disposal of complex halogenated heterocycles. 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one (CAS: 1188054-03-6) is a highly specialized intermediate utilized in drug development and advanced materials science[1]. Because its molecular structure contains multiple halogens (bromine and fluorine) alongside a sulfur-containing thiazole ring, its disposal is far from trivial. Standard organic waste protocols are insufficient and potentially dangerous. This guide provides a self-validating, step-by-step operational plan for the proper disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Hazard Assessment & Causality

Before executing a disposal plan, we must understand the mechanistic causality behind the protocols. Why is this specific compound handled differently than standard organic waste?

  • Halogenated & Sulfurous Byproducts: When combusted at standard temperatures, the bromine and fluorine atoms can generate highly corrosive hydrobromic acid (HBr) and hydrofluoric acid (HF), while the sulfur atom yields toxic sulfur oxides (SOx). Furthermore, incomplete combustion of halogenated aromatics can lead to the formation of toxic dioxins and furans. Therefore, disposal strictly requires high-temperature incineration (>1100°C) equipped with alkaline scrubbers to neutralize acidic exhaust gases[2].

  • Toxicity Profile: The compound is classified under GHS as Acute Tox. 4 (oral, dermal, inhalation), Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3[1]. This means any aerosolized dust or dissolved solution poses an immediate exposure risk, necessitating closed-system transfers and rigorous secondary containment.

Waste Segregation Logic

To prevent dangerous cross-contamination, laboratory waste streams must be rigorously segregated. The following logic diagram illustrates the required pathway for 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one waste to ensure it never enters a non-halogenated or aqueous stream.

WasteSegregation Start 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one (Solid or Solution) SolidWaste Solid Waste (Powder, Vials, Tips) Start->SolidWaste Dry material LiquidWaste Liquid Waste (Organic Solvents) Start->LiquidWaste Dissolved Halogenated Halogenated Organic Waste Stream SolidWaste->Halogenated Direct placement LiquidWaste->Halogenated >1% Halogen content NonHalogenated Non-Halogenated Waste Stream LiquidWaste->NonHalogenated Strictly prohibit Incineration High-Temp Incineration (>1100°C + Scrubbers) Halogenated->Incineration EPA/RCRA Compliant Disposal Facility

Waste segregation workflow for halogenated benzothiazole derivatives.

Operational Disposal Plan (Step-by-Step)

This protocol is designed to be a self-validating system. By following these steps, you inherently verify compliance with Resource Conservation and Recovery Act (RCRA) regulations for hazardous waste[3].

  • Step 1: Preparation and PPE Verification

    • Action: Don appropriate PPE: Nitrile gloves (double-gloving is mandatory if handling dissolved solutions in penetrating carrier solvents like DMSO or DMF), safety goggles, and a flame-resistant lab coat.

    • Causality: The compound is a known skin and eye irritant (H315, H319)[1]. Double-gloving prevents breakthrough exposure if the compound is carried through the skin barrier by an organic solvent.

  • Step 2: Primary Containment & Segregation

    • For Solid Waste (Powder, contaminated spatulas, empty vials): Place all solid residues into a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE). Do not mix with incompatible materials such as strong oxidizing agents.

    • For Liquid Waste (Reaction mixtures, HPLC effluent): Transfer solutions into a designated "Halogenated Organic Waste" carboy.

    • Self-Validation Check: Verify that the liquid waste container contains NO aqueous waste with a pH < 2 or > 12.5, and NO reactive metals. Mixing halogenated solvents with incompatible waste can cause exothermic reactions or hazardous pressurization.

  • Step 3: Labeling and RCRA Compliance

    • Action: Affix a hazardous waste label immediately upon adding the first drop or particle of waste to the container.

    • Details Required: The label must clearly state "Hazardous Waste," list the full chemical name ("4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one"), and indicate the primary hazards ("Toxic," "Irritant," "Halogenated").

    • Causality: Under RCRA "cradle-to-grave" regulations, unidentified waste cannot be legally transported or processed by Treatment, Storage, and Disposal Facilities (TSDFs)[3].

  • Step 4: Storage and Manifesting

    • Action: Store the sealed waste containers in a secondary containment tray within a designated Satellite Accumulation Area (SAA).

    • Action: Coordinate with your Environmental Health and Safety (EHS) department to manifest the waste for pickup by a licensed hazardous waste contractor capable of handling halogenated streams[2].

Emergency Spill Response Protocol

Trustworthiness in safety protocols requires planning for failure states. If 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one is spilled during handling, execute the following workflow:

  • Evacuate & Ventilate: If a large powder spill occurs outside a fume hood, evacuate the immediate area to prevent inhalation of STOT SE 3-classified dust[1]. Ensure local exhaust ventilation is active.

  • Containment: For liquid solutions, surround the spill with an inert absorbent (e.g., vermiculite or sand). Do not use combustible materials like sawdust, which can react with organic solvents.

  • Collection: For solid spills, use a spark-proof scoop or damp paper towels (moistened with a compatible, low-volatility solvent) to carefully wipe up the powder without aerosolizing it.

  • Disposal of Spill Kit: Place all used absorbents, wipes, and contaminated PPE into a heavy-duty plastic bag, seal it, and dispose of it strictly as Halogenated Solid Waste following the operational plan above.

Quantitative Data & Hazard Summary

To facilitate quick reference during laboratory risk assessments, the following table summarizes the critical operational data for this compound.

ParameterSpecification / ClassificationOperational Implication
CAS Number 1188054-03-6Use for exact SDS retrieval and manifest tracking[1].
GHS Health Hazards Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Requires fume hood handling, full PPE, and closed-system waste transfer[1].
Chemical Composition Contains Br, F, and SMandates disposal via high-temperature incineration with alkaline exhaust scrubbers[2].
Waste Stream Category Halogenated Organic WasteMust never be mixed with non-halogenated streams to prevent toxic combustion byproducts.
Incompatibilities Strong oxidizing agentsSegregate waste containers from nitric acid, peroxides, and permanganates.

References[1] NextSDS. "4-bromo-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-one — Chemical Substance Information." NextSDS.https://nextsds.com/substance/1188054-03-6[3] US EPA. "Resource Conservation and Recovery Act (RCRA) Overview." Environmental Protection Agency.https://www.epa.gov/rcra[2] US EPA. "Halogenated Solvent Cleaners - Environmental Protection Agency (EPA)." Environmental Protection Agency.https://www.epa.gov/halogenated-solvents

Sources

Handling

Personal protective equipment for handling 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one

As a Senior Application Scientist, I recognize that handling specialized halogenated heterocycles requires more than just reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of why a chemical behav...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized halogenated heterocycles requires more than just reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of why a chemical behaves the way it does. 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one (CAS: 1188054-03-6) is a highly valuable building block in drug discovery and materials science, primarily due to its reactive bromo-site for cross-coupling and the metabolic stability imparted by the fluoro-substitution [1].

However, these exact structural features dictate strict logistical and safety protocols. This guide provides the definitive, field-proven methodology for the safe handling, operational workflow, and disposal of this compound, ensuring the safety of your laboratory personnel and the integrity of your research.

Hazard Causality & Risk Assessment

To design an effective safety protocol, we must first understand the molecular drivers of the compound's hazards.

  • Dermal Permeation (Skin Irrit. 2 / Acute Tox. 4): The benzothiazolone core is inherently lipophilic. This allows the molecule to rapidly partition into and permeate the lipid bilayers of the stratum corneum (human skin) [2].

  • Metabolic Stability & Reactivity: The fluorine atom at the 6-position increases the molecule's resistance to enzymatic degradation, while the bulky bromine atom at the 4-position can act as an electrophilic site. This combination leads to localized protein binding in the skin and eyes, triggering severe irritation (Eye Irrit. 2A)[1].

  • CNS Depression (STOT SE 3): Due to its low molecular weight and high lipophilicity, aerosolized dust that is inhaled or systemically absorbed can cross the blood-brain barrier, leading to central nervous system (CNS) depression, presenting as dizziness or drowsiness [3].

Quantitative Physicochemical & Hazard Profile

Table 1 summarizes the quantitative data and the mechanistic causality behind the GHS classifications [1].

Property / Hazard ClassificationValue / CodeMechanistic Causality
CAS Number 1188054-03-6Unique identifier for regulatory tracking.
Molecular Weight 248.07 g/mol Small molecular size facilitates rapid dermal and mucosal absorption.
Acute Toxicity (Oral/Dermal/Inh.) Acute Tox. 4 (H302, H312, H332)Systemic toxicity achieved rapidly via multiple exposure routes.
Skin Irritation Skin Irrit. 2 (H315)Lipophilic core permeates skin; halogens induce localized inflammatory response.
Eye Irritation Eye Irrit. 2A (H319)Direct interaction with corneal proteins causes severe, immediate irritation.
Specific Target Organ Tox. STOT SE 3 (H336)Crosses the blood-brain barrier, causing central nervous system (CNS) depression.

Personal Protective Equipment (PPE) Matrix

Standard single-layer protection is insufficient for halogenated benzothiazolones. The following PPE matrix is engineered to break the chain of exposure based on OSHA guidelines for Acute Tox. 4 compounds [4].

Protection ZoneRequired EquipmentOperational Justification
Hands Double-layer Nitrile (≥5 mil)Single layers are susceptible to micro-tears and rapid permeation by lipophilic halogenated heterocycles. Double-gloving ensures a fail-safe barrier.
Eyes/Face ANSI Z87.1 Chemical GogglesSafety glasses leave gaps. Goggles prevent corneal damage from aerosolized micro-dust generated during transfer.
Body Flame-Retardant Lab CoatPrevents the accumulation of static-charged powders on personal clothing.
Respiratory Chemical Fume HoodMandatory handling inside a hood with a minimum face velocity of 80-100 fpm mitigates H332 and H336 inhalation risks.

Operational Workflow & Handling Protocol

Halogenated powders are notoriously prone to static cling, which can cause the powder to aerosolize upon opening the container. Follow this self-validating protocol to ensure zero-exposure transfer.

Step-by-Step Weighing and Transfer Methodology:

  • Environmental Verification: Verify the chemical fume hood is operational (80-100 fpm face velocity). Clear the workspace of incompatible strong oxidizing agents.

  • Static Mitigation (Critical Step): Before opening, pass the sealed chemical bottle through an anti-static ionizer bar. This neutralizes surface charges and prevents the fine powder from aerosolizing.

  • Preparation: Lay down a disposable, anti-static weigh boat. Tare a sealable reaction vial.

  • Transfer: Using a grounded, stainless-steel micro-spatula, carefully transfer the required mass of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one into the vial.

  • Containment: Cap the reaction vial immediately. Wipe the exterior of the vial and the original chemical bottle with an isopropanol-dampened lint-free wipe to remove any invisible micro-dust before removing them from the hood.

Spill Response & Disposal Plan

In the event of a spill, dry-sweeping is strictly prohibited as it will aerosolize the Acute Tox. 4 powder.

Step-by-Step Spill Response Methodology:

  • Evacuation: If the spill occurs outside the fume hood, immediately evacuate personnel from a 5-foot radius.

  • Containment: Cover the spilled powder with a commercial chemical binder (e.g., diatomaceous earth) or damp paper towels. This suppresses dust generation.

  • Collection: Use a disposable plastic scoop to collect the absorbed material. Place it directly into a compatible, sealable hazardous waste container.

  • Chemical Decontamination: Wash the affected surface first with an organic solvent (e.g., isopropanol) to dissolve residual lipophilic benzothiazolone. Follow this with a thorough wash using an anionic detergent and water to break down the lipid-solvent emulsion.

  • Waste Disposal: Label the container explicitly as "Halogenated Organic Solid Waste." Do not mix with aqueous waste streams. Submit for high-temperature incineration according to local environmental regulations.

Process Visualization

The following workflow diagram maps the critical decision points for handling and spill response, ensuring standard operating procedures (SOPs) are visually reinforced.

G Start Risk Assessment & PPE Donning Hood Chemical Fume Hood (Min 80-100 fpm) Start->Hood Weigh Weighing & Transfer (Static Control) Hood->Weigh React Reaction Setup (Closed System) Weigh->React Spill Spill Detected? React->Spill Waste Halogenated Waste Incineration React->Waste Reaction Waste Contain Containment (Wet-Wipe/Binder) Spill->Contain Yes Success Protocol Complete Spill->Success No Decon Decontamination (Solvent & Soap) Contain->Decon Decon->Waste

Operational and spill response workflow for handling halogenated benzothiazolones.

References

  • 4-bromo-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-one - Chemical Substance Information Source: NextSDS Substance Database URL:[Link]

  • Chemicals from textiles to skin: an in vitro permeation study of benzothiazole Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Benzothiazolone | C7H5NOS | CID 13625 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Hazard Communication Standard (HCS): Safety Data Sheets Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

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